Product packaging for (+)-Intermedine(Cat. No.:CAS No. 298-94-2)

(+)-Intermedine

Cat. No.: B7855035
CAS No.: 298-94-2
M. Wt: 505.7 g/mol
InChI Key: JORABGDXCIBAFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodonitrotetrazolium chloride is an organic chloride salt having iodonitrotetrazolium as the counterion. It has a role as a histological dye. It contains an iodonitrotetrazolium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13IN5O2.Cl<br>C19H13ClIN5O2 B7855035 (+)-Intermedine CAS No. 298-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORABGDXCIBAFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClIN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932744
Record name Iodonitrotetrazolium violet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Iodonitrotetrazolium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

146-68-9, 298-94-2
Record name Iodonitrotetrazolium violet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonitrotetrazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonitrotetrazolium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonitrotetrazolium violet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODONITROTETRAZOLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Intermedine natural sources and plant distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Plant Distribution of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species worldwide. PAs are a large group of heterocyclic secondary metabolites known for their potential toxicity, particularly hepatotoxicity, as well as a range of pharmacological activities. Due to its biological significance, understanding the natural sources, distribution, and methods for isolation and quantification of this compound is crucial for researchers in pharmacognosy, toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, including its plant sources, quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Plant Distribution and Natural Sources of this compound

This compound is primarily found in plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae. It often co-occurs with its stereoisomer, lycopsamine, and their respective N-oxides. The concentration of these alkaloids can vary significantly depending on the plant species, part of the plant, geographical location, and growing conditions.

Table 1: Quantitative Data of this compound and Related Pyrrolizidine Alkaloids in Various Plant Sources

Plant Species (Family)Plant PartThis compound Content (µg/g dry weight)Related PAs Content (µg/g dry weight)Analytical MethodReference(s)
Symphytum officinale (Comfrey) (Boraginaceae)Roots280 - 12,400Lycopsamine: 800 - 15,000; Total PAs: 1380 - 8320LC-MS/MS[1][2]
Leaves160 - 6,600Lycopsamine: 180 - 3,400; Total PAs: 15 - 55LC-MS/MS[1][2]
Arnebia guttata (Boraginaceae)Not specifiedPresent (part of total PAs)Total PAs: 341.56 - 519.51 (Intermedine N-oxide is a major component)UHPLC-MS/MS[3][4]
Lithospermum erythrorhizon (Boraginaceae)Not specifiedPresent (part of total PAs)Total PAs: 71.16 - 515.73UHPLC-MS/MS[3][4]
Arnebia euchroma (Boraginaceae)Not specifiedPresent (part of total PAs)Total PAs: 23.35 - 207.13UHPLC-MS/MS[3][4]
Eupatorium fortunei (Asteraceae)HerbsPresent (part of total PAs)Total PAs: 0.18 - 61.81 (Intermedine N-oxide and Lycopsamine N-oxide are abundant)LC-MS/MS[5][6][7]
Amsinckia menziesii (Boraginaceae)Whole plantPresentLycopsamine and 7-acetyllycopsamine (B1675738) also presentMass spectrometry and NMR[8][9][10][11]
Amsinckia intermedia (Boraginaceae)Whole plantPresentLycopsamine and their acetyl derivatives also present; Total PAs can be up to 2% of dry weightNot specified[12]
Artemisia capillaris (Asteraceae)Whole plantPresent (major PA)Lycopsamine also present as a major PANot specified[13]

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust and sensitive analytical methods. The most common approach involves extraction followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Extraction and Purification of Pyrrolizidine Alkaloids

This protocol is a generalized procedure based on common methodologies for PA analysis.[14][15][16]

a. Sample Preparation:

  • Grind and homogenize dried plant material to a fine powder.

  • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

b. Extraction:

  • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to the sample.

  • Sonicate the mixture for 15-30 minutes at room temperature.

  • Centrifuge the sample at approximately 4000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the acidic solution, and the supernatants combined.

c. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

  • Load an aliquot of the acidic extract onto the conditioned cartridge.

  • Wash the cartridge with water and then methanol to remove interfering non-basic compounds.

  • Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Method for Quantification

This method is designed for the sensitive and selective quantification of this compound and its isomers.[3][14]

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound (e.g., m/z 300.2 → 138.1, 120.1).

Visualizations

Biosynthetic Pathway of Pyrrolizidine Alkaloids (Necine Base Formation)

The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the retronecine (B1221780) core of this compound, starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key step catalyzed by homospermidine synthase.[17][18][19][20][21][22][23][24][25] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system.

PA Biosynthesis L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine HSS Homospermidine Synthase Putrescine->HSS Homospermidine Homospermidine Oxidative Deamination & Cyclization Oxidative Deamination & Cyclization Homospermidine->Oxidative Deamination & Cyclization Retronecine (Necine Base) Retronecine (Necine Base) Oxidative Deamination & Cyclization->Retronecine (Necine Base) Esterification Esterification Retronecine (Necine Base)->Esterification Necic Acid Precursors Necic Acid Precursors Necic Acid Precursors->Esterification Intermedine Intermedine Esterification->Intermedine HSS->Homospermidine

Caption: Biosynthetic pathway of this compound, highlighting the formation of the necine base.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and quantification of this compound from a plant sample.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Plant Material Plant Material Grinding & Homogenization Grinding & Homogenization Plant Material->Grinding & Homogenization Acidic Extraction Acidic Extraction Grinding & Homogenization->Acidic Extraction Centrifugation Centrifugation Acidic Extraction->Centrifugation SPE Clean-up SPE Clean-up Centrifugation->SPE Clean-up Elution & Concentration Elution & Concentration SPE Clean-up->Elution & Concentration UHPLC-MS/MS UHPLC-MS/MS Elution & Concentration->UHPLC-MS/MS Data Analysis Data Analysis UHPLC-MS/MS->Data Analysis

Caption: Workflow for the analysis of this compound from plant materials.

Conclusion

This compound is a significant pyrrolizidine alkaloid with a wide distribution in the plant kingdom, particularly within the Boraginaceae and Asteraceae families. Its presence, often alongside its stereoisomer lycopsamine, necessitates the use of high-resolution analytical techniques for accurate quantification. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound from various plant sources. A thorough understanding of its natural occurrence and analytical chemistry is fundamental for future research into its toxicological and pharmacological properties.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. PAs are a large group of heterocyclic secondary metabolites known for their biological activities, including significant hepatotoxicity. The toxicity of these compounds is a major concern in herbal medicine and for livestock that may graze on PA-containing plants. A thorough understanding of the chemical structure and stereochemistry of individual PAs like this compound is crucial for toxicological studies, the development of analytical detection methods, and potential derivatization for pharmaceutical applications. This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and methods for the structural elucidation of this compound.

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, retronecine, esterified with a necic acid, (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The molecular formula of this compound is C15H25NO5, and its molecular weight is 299.36 g/mol .

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is critical to its biological activity. The molecule contains multiple chiral centers, and its absolute configuration has been determined through spectroscopic analysis and its chemical relationship to other compounds of known stereochemistry. The systematic IUPAC name for this compound, which precisely defines its stereochemistry, is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.

The designation "(+)" in its name indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The specific rotation is a key physical constant for chiral molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H25NO5PubChem
Molecular Weight 299.36 g/mol PubChem
CAS Number 10285-06-0PubChem
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoatePubChem

Note: Specific experimental values for optical rotation and melting point are not consistently reported in readily available literature.

Structural Elucidation of this compound: Experimental Protocols

The structural elucidation of this compound, like other pyrrolizidine alkaloids, involves a combination of isolation from natural sources and characterization using various spectroscopic techniques.

Isolation and Purification

A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material is as follows:

  • Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction to ensure efficient removal of the alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with a non-polar organic solvent. The acidic aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted into a solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Spectroscopic Analysis

The definitive structure and stereochemistry of this compound are determined through a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.

    • 1H NMR: Provides information on the number and connectivity of protons. Chemical shifts, coupling constants (J-values), and multiplicity patterns are used to assign protons to specific positions in the molecule.

    • 13C NMR: Reveals the number of unique carbon atoms and their chemical environment.

    • 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural components, such as the necine base and the necic acid.

  • X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule. However, it requires the compound to be in a crystalline form, which can be challenging to obtain for some natural products. To date, no public X-ray crystal structure of this compound has been reported.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups and stereocenters.

Intermedine_Structure cluster_necine Retronecine Moiety cluster_necic_acid Necic Acid Moiety N1 N C8 C8(R) N1->C8 C1 C1 C2 C2 C1->C2 C9 C9 C1->C9 C3 C3 C2->C3 C3->N1 C5 C5 C5->N1 C6 C6 C6->C5 C7 C7(R) C7->C6 C8->C1 C8->C7 O_ester O C9->O_ester O_C7 OH C_carbonyl C=O O_ester->C_carbonyl C_alpha C2'(S) C_carbonyl->C_alpha C_beta C3'(R) C_alpha->C_beta OH_alpha OH C_alpha->OH_alpha C_isopropyl_main CH C_alpha->C_isopropyl_main C_ethyl CH3 C_beta->C_ethyl OH_beta OH C_beta->OH_beta C_isopropyl1 CH3 C_isopropyl2 CH3 C_isopropyl_main->C_isopropyl1 C_isopropyl_main->C_isopropyl2

Caption: Chemical structure of this compound.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing this compound from a plant source follows a logical experimental workflow.

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Plant_Material Plant Material (e.g., Amsinckia intermedia) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions Purification Preparative TLC/HPLC Fractions->Purification Pure_Intermedine Pure this compound Purification->Pure_Intermedine NMR 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) Pure_Intermedine->NMR MS High-Resolution Mass Spectrometry Pure_Intermedine->MS Polarimetry Polarimetry Pure_Intermedine->Polarimetry Structure_Determination Structure & Stereochemistry Determination NMR->Structure_Determination MS->Structure_Determination Polarimetry->Structure_Determination

(+)-Intermedine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably in the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale).[1] As a member of the retronecine-type monoester pyrrolizidine alkaloids, it is recognized for its significant biological activities, including cytotoxicity.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological effects with a focus on its cytotoxic mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] It is structurally a carboxylic ester compound formed from the condensation of retronecine (B1221780) and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₅NO₅
Molecular Weight 299.36 g/mol
CAS Number 10285-06-0
Appearance White to off-white powder
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Solubility Soluble in DMSO (50 mg/mL), water, and mixtures of DMSO and corn oil.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.

Spectral Data

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor m/z ([M+H]⁺)Key Fragment Ions (m/z)Reference(s)
LC-MS/MSESI300.1805Not specified in publicly available data.
GC-MSEINot specified in publicly available data.Characteristic fragments of the retronecine moiety.

Note: The fragmentation pattern of pyrrolizidine alkaloids in mass spectrometry is complex and dependent on the specific instrument and conditions used.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxicity, particularly against neural progenitor cells and hepatocytes. Its toxic effects are primarily mediated through the induction of apoptosis.

The proposed mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then activates the caspase cascade, leading to the cleavage and activation of executioner caspases, such as caspase-3, which ultimately results in apoptotic cell death.

Intermedine_Apoptosis_Pathway Intermedine This compound Cell Hepatocyte / Neural Progenitor Cell Intermedine->Cell Enters cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Symphytum officinale (Comfrey) Roots

A general protocol for the isolation of pyrrolizidine alkaloids from comfrey roots involves several stages. It should be noted that this procedure yields a mixture of alkaloids, and further purification by preparative HPLC is necessary to obtain pure this compound.

  • Extraction: Powdered comfrey roots are extracted with methanol (B129727). The crude methanol extract is then subjected to a liquid-liquid partitioning between a dilute aqueous acid (e.g., 0.5 M H₂SO₄) and a non-polar solvent like n-butanol to enrich the alkaloids in the aqueous phase.

  • Reduction of N-oxides: The acidic aqueous extract, which contains both free alkaloids and their N-oxides, is treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to the free base alkaloids.

  • Purification: The resulting solution is made alkaline (pH ~9-10) and the free base alkaloids are extracted into an organic solvent such as chloroform. This alkaloid-rich fraction can be further purified using semi-automated flash chromatography on boronated soda glass beads or by preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound

A reported synthesis of this compound involves the coupling of (-)-retronecine with a derivative of (+)-trachelanthic acid.

  • Preparation of (-)-retronecine: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from Crotalaria spectabilis.

  • Preparation of the acid moiety: (+)-Trachelanthic acid is synthesized and its isopropylidene derivative is prepared for the coupling reaction.

  • Coupling and Deprotection: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled to the C-9 position of (-)-retronecine. Subsequent hydrolysis removes the protecting group to yield this compound.

Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., HepG2) Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Treatment 3. Treat with varying concentrations of This compound Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization 7. Add solubilizing agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis

Figure 2: General workflow for a cell cytotoxicity MTT assay.

Materials:

  • Target cell line (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a pyrrolizidine alkaloid with well-defined physical and chemical properties and significant cytotoxic activity. Its mechanism of action through the induction of apoptosis via oxidative stress presents an important area of study for toxicologists and researchers in drug development. The protocols outlined in this guide provide a foundation for the further investigation of this compound and other related pyrrolizidine alkaloids. Further research is warranted to fully elucidate its spectral characteristics and to develop optimized synthesis and isolation procedures.

References

Biological Activity of (+)-Intermedine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. While research into the therapeutic applications of some PAs is ongoing, this compound is predominantly recognized for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its cytotoxic effects on liver cells. The document details the molecular mechanisms of action, presents quantitative data from key experimental assays, and outlines the methodologies for these experiments. The information is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a member of the retronecine-type monester subgroup of pyrrolizidine alkaloids.[1] These compounds are secondary metabolites produced by a wide variety of plants, and their presence in herbal remedies, teas, and contaminated food products poses a potential health risk to humans and livestock.[2][3] The primary toxicological concern associated with this compound is its potent hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[2][3] This document synthesizes the current understanding of the biological effects of this compound, focusing on the molecular pathways it disrupts and the experimental evidence that substantiates these findings.

Core Biological Activity: Hepatotoxicity

The principal biological activity of this compound is its toxicity to liver cells (hepatocytes). This cytotoxicity is dose-dependent and has been demonstrated in various in vitro models, including primary mouse hepatocytes, human hepatocytes (HepD), and human hepatocellular carcinoma cell lines (HepG2). The toxic effects manifest as inhibition of cell proliferation, migration, and colony formation, ultimately leading to apoptotic cell death.

Mechanism of Action: Mitochondria-Mediated Apoptosis

The hepatotoxicity of this compound is primarily driven by the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the excessive generation of intracellular reactive oxygen species (ROS). The accumulation of ROS leads to a cascade of events, including a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.

Intermedine_Apoptosis_Pathway cluster_cell Intracellular Events Intermedine This compound Cell Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Membrane Potential ↓ ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Results in

Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayEndpointValueReference
Primary Mouse HepatocytesCCK-8IC50165.13 µM
Human Hepatocytes (HepD)CCK-8IC50239.39 µM
Mouse Hepatoma (H22)CCK-8IC50161.82 µM
Human Hepatocellular Carcinoma (HepG2)CCK-8IC50189.11 µM

Table 2: Effects of this compound on HepD Cell Functions

ConcentrationColony Formation InhibitionWound Healing Inhibition (Scratch Distance)
20 µg/mLSignificantModerate
50 µg/mLSignificantSignificant
75 µg/mLHighHigh
100 µg/mLVery High (84.8% inhibition)Very High

Other Investigated Biological Activities

While hepatotoxicity is the most well-documented biological activity of this compound, other potential effects have been considered, though direct evidence is sparse.

  • Anti-inflammatory and Wound Healing Properties: Some pyrrolizidine alkaloids have been investigated for anti-inflammatory properties. However, for this compound, these activities are not well-established, and it is often cited among the toxic PAs that should be avoided in herbal preparations intended for wound healing.

  • Cardiovascular Effects: There is no direct evidence to suggest that this compound has beneficial cardiovascular effects. Studies showing cardiovascular activity have been conducted on a similarly named but structurally distinct peptide, Intermedin(1-53).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • HepG2 and HepD Cells: Human hepatocellular carcinoma HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into HepD cells, HepG2 cells are first cultured in MEM for 14 days, followed by an additional 14 days in medium containing 1.7% DMSO. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound at various concentrations B->C D Incubate for 24-72h C->D E Add 10 µL CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

Caption: Workflow for the CCK-8 cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing this compound at various concentrations.

  • Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells.

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with this compound for 24 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Counting: Count the number of colonies containing at least 50 cells.

Reactive Oxygen Species (ROS) Detection

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound.

  • Staining: Add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.

  • Imaging and Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation/emission ~485/530 nm).

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is used to assess changes in MMP.

  • Cell Seeding and Treatment: Culture and treat cells with this compound.

  • Staining: Add JC-1 staining solution (typically 1-10 µM) to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (BCA or Bradford) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General workflow for Western blot analysis.

  • Protein Extraction: Lyse the treated and control cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The biological activity of this compound is predominantly characterized by its hepatotoxicity, which is mediated through the induction of ROS and subsequent mitochondria-mediated apoptosis. Quantitative in vitro assays have established its cytotoxic potential across various hepatic cell lines. While the broader class of pyrrolizidine alkaloids encompasses a range of biological activities, there is currently a lack of substantial evidence to support beneficial anti-inflammatory, wound healing, or cardiovascular effects for this compound itself. The detailed experimental protocols provided herein offer a standardized approach for the further investigation of this compound and other pyrrolizidine alkaloids. This technical guide serves as a critical resource for professionals engaged in the toxicological assessment and potential therapeutic development of natural compounds.

References

Unveiling the Toxicological Profile of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a pyrrolizidine (B1209537) alkaloid, has garnered significant attention within the scientific community for its cytotoxic properties. This technical guide provides an in-depth overview of its chemical characteristics, mechanism of action, and the experimental protocols used to elucidate its biological effects, with a focus on its hepatotoxicity and neurotoxicity.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below for easy reference.

ParameterValueSource(s)
CAS Number 10285-06-0[1][2][3][4]
Molecular Formula C₁₅H₂₅NO₅[1][2][3]
Molecular Weight 299.36 g/mol [1][2]

Mechanism of Action: A Cascade of Cellular Damage

Current research indicates that this compound exerts its cytotoxic effects primarily through the induction of mitochondria-mediated apoptosis.[2] This process is initiated by the generation of excessive reactive oxygen species (ROS), leading to a cascade of events that ultimately result in cell death.[2]

A key event in this pathway is the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytosolic cytochrome c then activates the caspase cascade, with caspase-3 playing a central role as an executioner caspase, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[2]

Furthermore, studies on the combined effects of this compound and a structurally similar pyrrolizidine alkaloid, lycopsamine, have revealed an additional layer of complexity. Their synergistic toxicity involves the induction of endoplasmic reticulum (ER) stress, which activates the PERK/eIF2α/ATF4/CHOP signaling pathway, further contributing to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Intermedine_Signaling Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP ↓ Mitochondrial Membrane Potential Mito_Damage->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's cytotoxicity. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

  • Cell Seeding: Seed cells (e.g., hepatocytes or neural progenitor cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 1.1, 3.3, 10, 30 µM) for a specified duration (e.g., 24 hours).[4] Include untreated cells as a negative control.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to detect intracellular ROS.

  • Cell Treatment: Seed cells in a 24-well plate and treat with this compound as described for the viability assay.

  • Probe Loading: After treatment, wash the cells once with serum-free medium. Then, add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Imaging and Quantification: Add 500 µL of PBS to each well. Capture fluorescent images using a fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be quantified using appropriate software.

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

The JC-1 assay utilizes a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from red to green as the membrane potential decreases.

  • Cell Preparation: Treat cells with this compound as previously described.

  • Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Centrifuge the cells and wash twice with assay buffer.

  • Analysis: Resuspend the cells in assay buffer. The fluorescence can be analyzed using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.

Visualization of Mitochondrial Morphology: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of cellular ultrastructure, including mitochondria.

  • Cell Fixation: After treatment, fix the cells with a solution containing 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate) for at least 4 hours at 4°C.

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide for 3 hours.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in epoxy resin.

  • Sectioning and Staining: Cut ultra-thin sections (60-70 nm) and stain them with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Observe the sections using a transmission electron microscope. Look for morphological changes in the mitochondria, such as swelling, disruption of cristae, and vacuolization, which are indicative of damage.

Experimental Workflow for Investigating this compound Cytotoxicity

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Investigation Cell_Seeding Seed Hepatocytes or Neural Progenitor Cells Treatment Treat with this compound (Various Concentrations & Durations) Cell_Seeding->Treatment CCK8 Cell Viability (CCK-8 Assay) Treatment->CCK8 AnnexinV Apoptosis Detection (Annexin V/PI Staining) Treatment->AnnexinV ROS_Assay Intracellular ROS (DCFH-DA Assay) Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Assay) Treatment->MMP_Assay TEM Mitochondrial Morphology (TEM) Treatment->TEM Data_Analysis Data Analysis & Interpretation CCK8->Data_Analysis AnnexinV->Data_Analysis ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis TEM->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

References

An In-depth Technical Guide to (+)-Intermedine: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid, has garnered significant scientific interest due to its widespread presence in various plant species and its notable biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details the initial isolation and structural elucidation, synthetic methodologies, and an in-depth analysis of its biological mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound is a member of the retronecine-type monoester class of pyrrolizidine alkaloids (PAs).[1] PAs are a large group of secondary metabolites produced by numerous plant species worldwide, primarily as a defense mechanism against herbivores. The consumption of PA-containing plants, often through contaminated food or herbal remedies, has been linked to various health issues in both humans and livestock, with hepatotoxicity being the most prominent concern.[1][2] this compound and its stereoisomer, lycopsamine, are frequently found co-existing in plants such as those from the Boraginaceae, Asteraceae, and Fabaceae families. This guide focuses specifically on this compound, providing a detailed exploration of its scientific journey from discovery to its current understanding as a bioactive molecule.

Discovery and History

The first definitive isolation and structural characterization of this compound was reported in 1990 by Röder from the aerial parts of Cerinthe minor L.[3] Prior to this, the presence of various PAs in different plant species was known, but the specific isolation and detailed spectroscopic analysis of Intermedine marked a significant step in the study of this particular alkaloid. The structural elucidation was accomplished using a combination of spectroscopic methods, including mass spectrometry (MS), 2D-1H Nuclear Magnetic Resonance (NMR), and 13C-NMR.[3]

Timeline of Key Milestones
YearMilestoneKey Contributor(s)
1985 First reported synthesis of Intermedine as part of a study on potential antitumor agents.Zalkow, L. H., et al.[4]
1990 First isolation and full spectroscopic characterization of Intermedine from Cerinthe minor.Röder, E.[3]
2021 Detailed investigation into the hepatotoxicity mechanism of Intermedine, demonstrating its role in inducing mitochondria-mediated apoptosis.Wang, Y., et al.[1]

Physicochemical Properties and Spectroscopic Data

The structural identity of this compound has been established through various spectroscopic techniques. Below is a summary of the available quantitative data.

Chemical Structure
  • Systematic Name: [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate

  • Molecular Formula: C₁₅H₂₅NO₅

  • Molecular Weight: 299.36 g/mol

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
175.84.08 (m)
2128.45.82 (s)
362.14.21 (m)
553.83.35 (m), 2.75 (m)
635.62.05 (m), 1.95 (m)
778.94.75 (m)
8134.5-
962.54.85 (d), 4.70 (d)
1'176.5-
2'83.9-
3'71.54.15 (q)
4'16.81.25 (d)
2''-CH(CH₃)₂34.52.15 (m)
2''-CH(CH₃)₂17.2, 16.90.95 (d), 0.90 (d)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values reported in the literature.

Mass Spectrometry (MS) Fragmentation:

The electron ionization mass spectrum (EI-MS) of this compound exhibits a characteristic fragmentation pattern for pyrrolizidine alkaloids. The molecular ion peak [M]⁺ at m/z 299 is often weak or absent. Key fragments arise from the cleavage of the ester bond and fragmentation of the pyrrolizidine nucleus. Common fragments include ions at m/z 138, 120, 93, and 80, corresponding to the retronecine (B1221780) base and its degradation products. The fragmentation pattern is crucial for distinguishing it from its stereoisomers.[5]

Synthesis

The synthesis of this compound was first described by Zalkow and his colleagues in 1985 as part of a broader effort to synthesize various pyrrolizidine alkaloids and their N-oxides for evaluation as potential antitumor agents.[4]

Synthetic Strategy Overview

The general synthetic approach involves the esterification of the necine base, retronecine, with a suitable necic acid.

G Retronecine (-)-Retronecine Coupling Regiospecific Coupling at C-9 Retronecine->Coupling NecicAcid (+)-Trachelanthic Acid Derivative NecicAcid->Coupling Intermediate Protected Intermedine Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Intermedine This compound Hydrolysis->Intermedine

Caption: General synthetic workflow for this compound.

Experimental Protocol (Based on Zalkow et al., 1985)

The following provides a generalized experimental protocol based on the published synthetic strategy.[4]

  • Preparation of the Necic Acid: (+)-Trachelanthic acid is synthesized and its isopropylidene derivative is prepared to protect the diol functionality.

  • Preparation of the Necine Base: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which is isolated from Crotalaria spectabilis.

  • Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled to the C-9 position of (-)-retronecine. This is the key esterification step.

  • Deprotection: The isopropylidene protecting group is removed by hydrolysis to yield this compound.

  • Purification: The final product is purified using chromatographic techniques.

Biological Activity and Mechanism of Action

This compound is well-documented for its hepatotoxic effects.[1][2] The toxicity is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Metabolic Activation

In the liver, this compound is metabolized by cytochrome P450 enzymes to form a highly reactive pyrrolic ester. This electrophilic intermediate can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity.

G Intermedine This compound CYP450 Cytochrome P450 Intermedine->CYP450 PyrrolicEster Pyrrolic Ester Intermediate CYP450->PyrrolicEster Macromolecules Cellular Macromolecules (DNA, Proteins) PyrrolicEster->Macromolecules Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of this compound.

Signaling Pathway of Hepatotoxicity

Recent studies have elucidated the signaling pathway through which this compound induces hepatotoxicity, primarily through mitochondria-mediated apoptosis.[1]

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

The process begins with an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, culminating in programmed cell death or apoptosis.[1]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is limited. However, general principles for pyrrolizidine alkaloids can be applied.

  • Absorption: PAs are generally well-absorbed from the gastrointestinal tract.

  • Distribution: Following absorption, they are distributed throughout the body, with the highest concentrations typically found in the liver, the primary site of metabolism.

  • Metabolism: As previously discussed, metabolism occurs primarily in the liver via cytochrome P450 enzymes, leading to the formation of toxic pyrrolic esters. Detoxification pathways, such as hydrolysis and N-oxidation, also occur.

  • Excretion: The metabolites and any unchanged parent compound are primarily excreted in the urine.

Further research is needed to establish a detailed pharmacokinetic profile specifically for this compound.

Conclusion

This compound, since its definitive isolation and characterization, has been a subject of significant toxicological research. Its role as a hepatotoxin is well-established, with recent studies providing detailed insights into its mechanism of action at the molecular level. While its synthesis has been achieved, and its spectroscopic properties are characterized, a comprehensive understanding of its pharmacokinetics remains an area for future investigation. This guide serves as a foundational resource for researchers, consolidating the current knowledge on this compound and highlighting areas where further research is warranted.

References

(+)-Intermedine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, is a naturally occurring compound found in various plant species, notably within the Boraginaceae family. Historically associated with hepatotoxicity, recent research has delved deeper into its complex biological activities and mechanisms of action. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, natural occurrence, biosynthesis, and its multifaceted role as a secondary metabolite. A significant focus is placed on its toxicological profile, particularly the signaling pathways involved in its cytotoxic effects. This document aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological processes to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a monoester pyrrolizidine alkaloid. Its structure consists of a retronecine (B1221780) base esterified with angelic acid.

PropertyValue
Molecular Formula C₁₅H₂₅NO₅
Molecular Weight 299.36 g/mol
IUPAC Name [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate
CAS Number 10285-06-0
Appearance Volatile solid
Solubility Soluble in water
pKa Weakly acidic

Natural Occurrence and Ecological Role

This compound is predominantly found in plants belonging to the Boraginaceae family, with Symphytum officinale (comfrey) being a notable source. It also occurs in other genera such as Amsinckia, Heliotropium, and Echium. As a secondary metabolite, this compound plays a crucial role in the chemical defense mechanisms of these plants, deterring herbivores due to its toxicity.[1] The presence of this compound and other PAs in these plants can lead to contamination of honey, herbal remedies, and other agricultural products, posing a risk to human and animal health.

Biosynthesis

The biosynthesis of this compound involves two primary pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, angelic acid, followed by their esterification.

Biosynthesis of Retronecine

The biosynthesis of the retronecine core originates from L-arginine or L-ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Through a series of oxidation, cyclization, and reduction reactions catalyzed by enzymes such as homospermidine synthase, the pyrrolizidine ring system of retronecine is formed.

G Arginine L-Arginine Putrescine Putrescine Arginine->Putrescine Ornithine L-Ornithine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Retronecine Retronecine Homospermidine->Retronecine Oxidation, Cyclization, Reduction

Biosynthesis of the Retronecine Base.
Biosynthesis of Angelic Acid

Angelic acid is derived from the branched-chain amino acid L-isoleucine.[2] The biosynthetic pathway involves the deamination of isoleucine to its corresponding α-keto acid, followed by a series of enzymatic modifications including oxidative decarboxylation to form tiglic acid, which is then isomerized to angelic acid.[2][3]

G Isoleucine L-Isoleucine KetoAcid α-Keto Acid Isoleucine->KetoAcid Deamination TiglicAcid Tiglic Acid KetoAcid->TiglicAcid Oxidative Decarboxylation AngelicAcid Angelic Acid TiglicAcid->AngelicAcid Isomerization

Biosynthesis of Angelic Acid.
Esterification

The final step in the biosynthesis of this compound is the esterification of the retronecine base with angelic acid. This reaction is catalyzed by an uncharacterized esterifying enzyme, which links the carboxyl group of angelic acid to the primary hydroxyl group of retronecine.

Biological Activities and Toxicology

The biological effects of this compound are primarily associated with its toxicity, particularly its hepatotoxicity. However, like other PAs, it is also being investigated for other potential pharmacological activities.

Hepatotoxicity and Mechanism of Action

This compound is a known hepatotoxin.[4] Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes, which convert it into a reactive pyrrolic ester. This metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis.

The primary mechanism of this compound-induced hepatotoxicity involves the induction of mitochondria-mediated apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling pathway for this compound-induced apoptosis is as follows:

  • Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.

  • Mitochondrial Membrane Potential (MMP) Depolarization: The elevated ROS causes a loss of MMP.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.

  • Apoptosis: Activated caspase-3 executes the final stages of apoptosis, leading to cell death.

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP Mitochondrial Membrane Potential Depolarization ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling Pathway of this compound-Induced Apoptosis.
Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineIC50 (µM)
Primary mouse hepatocytes239.39
Human hepatocytes (HepG2)>334
Human embryonic kidney (HEK293)>334

Data extracted from in vitro studies.

Genotoxicity, Neurotoxicity, and Carcinogenicity
  • Genotoxicity: As a pyrrolizidine alkaloid, this compound is considered to have genotoxic potential. Its reactive pyrrolic metabolites can form DNA adducts, which can lead to mutations and chromosomal damage.

  • Neurotoxicity: While some pyrrolizidine alkaloids are known to be neurotoxic, specific data on the neurotoxicity of this compound is limited. General neurotoxic effects of PAs can include central nervous system disturbances.

  • Carcinogenicity: The carcinogenicity of this compound has not been definitively established. However, due to its genotoxic nature and the known carcinogenicity of other PAs, it is considered a potential carcinogen. Long-term carcinogenicity studies are required for a conclusive assessment.

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Symphytum officinale.

Materials:

  • Dried and powdered Symphytum officinale roots

  • Methanol (B129727)

  • 1 M Sulfuric acid

  • Ammonia (B1221849) solution (25%)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent system for column chromatography (e.g., dichloromethane:methanol gradient)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., chloroform:methanol:ammonia)

  • Dragendorff's reagent

Procedure:

  • Extraction: Macerate the powdered root material with methanol for 24 hours at room temperature. Filter the extract and repeat the extraction process twice. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Basify the aqueous layer to pH 9-10 with ammonia solution.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction three times. Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Column Chromatography: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and apply it to a silica gel column. Elute the column with a gradient of dichloromethane and methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids appear as orange-red spots).

  • Purification: Combine the fractions containing this compound and further purify by preparative TLC or HPLC if necessary.

G Start Powdered Plant Material Extraction Methanol Extraction Start->Extraction AcidBase Acid-Base Extraction Extraction->AcidBase LLE Liquid-Liquid Extraction AcidBase->LLE Column Column Chromatography LLE->Column TLC TLC Analysis Column->TLC Purification Further Purification TLC->Purification End This compound Purification->End

Workflow for the Isolation of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile and increase over time.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the plant material or other samples as described in the isolation protocol. Dissolve a known amount of the final extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solutions and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Cell Viability Assay (MTT Assay)

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 500 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Hepatocyte cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound, as a pyrrolizidine alkaloid, presents a dual profile of significant toxicological concern and potential for further scientific investigation. Its well-established hepatotoxicity, mediated through the induction of mitochondria-mediated apoptosis, underscores the health risks associated with the consumption of plants containing this secondary metabolite. The detailed understanding of its chemical properties, biosynthesis, and mechanisms of action provided in this guide is crucial for risk assessment and the development of mitigation strategies in food and herbal medicine safety. Furthermore, the elucidation of its biological activities and signaling pathways may open avenues for its use as a pharmacological tool or a lead compound in drug discovery, provided its toxic properties can be effectively managed or modified. The experimental protocols detailed herein offer a practical framework for researchers to further explore the multifaceted nature of this compound. Continued research into its in vivo pharmacokinetics, metabolism, and broader toxicological profile is essential for a complete understanding of its impact on biological systems.

References

An In-depth Technical Guide to (+)-Intermedine N-oxide: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as members of the genera Amsinckia, Borago, Cryptantha, Eupatorium, Lithospermum, Symphytum, and Trichodesma.[1] As with other PAs, this compound N-oxide is synthesized by plants as a secondary metabolite, serving as a defense mechanism against herbivores.[2] PAs and their N-oxides are of significant interest to the scientific community due to their potential toxicity and intriguing biological activities, including antitumor properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological effects of this compound N-oxide.

Synthesis of this compound N-oxide

The chemical synthesis of this compound N-oxide is a multi-step process that typically involves the esterification of a necine base with a necic acid, followed by N-oxidation. A key synthetic route was reported by Zalkow et al. (1985), which serves as a foundational method for obtaining this compound.[5]

Experimental Protocol: Synthesis via Esterification and N-oxidation[5]

This protocol is based on the general methodology for the synthesis of pyrrolizidine alkaloid N-oxides.

Step 1: Esterification of (-)-Retronecine with (+)-Trachelanthic acid derivative

  • Preparation of Reactants: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from Crotalaria spectabilis. (+)-Trachelanthic acid is synthesized and converted to its isopropylidene derivative.

  • Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.

Step 2: Hydrolysis

  • The resulting ester from Step 1 is subjected to hydrolysis to remove the isopropylidene protecting group, yielding this compound.

Step 3: N-oxidation

  • Oxidation: The synthesized this compound is then oxidized to its corresponding N-oxide. A common method for the N-oxidation of tertiary amines is the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Purification: The final product, this compound N-oxide, is purified using chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of this compound N-oxide.

G Synthesis Workflow of this compound N-oxide Monocrotaline Monocrotaline (from Crotalaria spectabilis) Retronecine (-)-Retronecine Monocrotaline->Retronecine Hydrolysis Intermedine_ester Protected Intermedine (B191556) Ester Retronecine->Intermedine_ester Trachelanthic_acid (+)-Trachelanthic acid Isopropylidene_derivative Isopropylidene derivative Trachelanthic_acid->Isopropylidene_derivative Isopropylidene_derivative->Intermedine_ester Intermedine This compound Intermedine_ester->Intermedine Intermedine_N_oxide This compound N-oxide Intermedine->Intermedine_N_oxide Oxidation (e.g., m-CPBA)

Caption: General workflow for the synthesis of this compound N-oxide.

Physicochemical Properties

A summary of the known physicochemical properties of this compound N-oxide is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₅NO₆[6]
Molecular Weight 315.36 g/mol [6]
Appearance White powder[7]
Solubility Soluble in methanol (B129727) and water[7]
¹H NMR (CD₃OD, 400 MHz) See Table 2[8]
¹³C NMR (CD₃OD, 100 MHz) See Table 3[8]

Table 1: Physicochemical Properties of this compound N-oxide

Spectroscopic Data

The nuclear magnetic resonance (NMR) data is crucial for the structural elucidation and confirmation of this compound N-oxide. The following tables summarize the reported ¹H and ¹³C NMR data.

PositionChemical Shift (δ, ppm)
26.22
4.60
3.65
4.90
4.01
2.38
2.22
74.81
84.30
9a5.00
9b4.85
2'-
3'4.09
4'2.10
1''1.25
4''0.93
5''0.91

Table 2: ¹H NMR Spectroscopic Data for this compound N-oxide [8]

PositionChemical Shift (δ, ppm)
1132.0
2134.1
369.8
574.8
630.1
775.9
882.5
961.9
1'175.7
2'84.1
3'77.9
4'35.5
1''17.2
4''17.3
5''17.8

Table 3: ¹³C NMR Spectroscopic Data for this compound N-oxide [8]

Biological Properties and Potential Signaling Pathways

While specific signaling pathways for this compound N-oxide are not extensively documented, research on its parent compound, intermedine, and other related pyrrolizidine alkaloids provides insights into its potential mechanisms of action.

Antitumor Activity

This compound N-oxide has been reported to exhibit anticancer activity.[4] The antitumor effects of pyrrolizidine alkaloids are often attributed to their ability to act as alkylating agents after metabolic activation, leading to DNA damage and apoptosis in cancer cells.

Hepatotoxicity and Mitochondria-Mediated Apoptosis

A significant concern with pyrrolizidine alkaloids is their potential for hepatotoxicity. Studies on intermedine have shown that it can induce apoptosis in liver cells through a mitochondria-mediated pathway.[8] This process is initiated by the generation of reactive oxygen species (ROS), which leads to a change in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.[8] It is plausible that this compound N-oxide may exert similar effects, potentially after in vivo reduction to intermedine.

The proposed mitochondria-mediated apoptosis pathway is depicted in the following diagram.

G Proposed Mitochondria-Mediated Apoptosis Pathway for Intermedine Intermedine Intermedine ROS Reactive Oxygen Species (ROS) Generation Intermedine->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of intermedine-induced apoptosis.

Conclusion

This compound N-oxide is a pyrrolizidine alkaloid with notable biological activity. This guide has provided an overview of its synthesis, key physicochemical properties, and a plausible mechanism for its cytotoxic effects based on studies of its parent compound. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound N-oxide and to explore its full therapeutic potential, while also carefully considering its toxicological profile. This information serves as a valuable resource for scientists engaged in natural product chemistry, toxicology, and drug discovery.

References

Methodological & Application

Total Synthesis of (+)-Intermedine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-Intermedine, a member of the pyrrolizidine (B1209537) alkaloid family, has garnered significant interest due to its potential biological activities. The total synthesis of this natural product presents a notable challenge in stereocontrolled organic synthesis. This document outlines a comprehensive methodology for the total synthesis of this compound, achieved through a convergent strategy. The synthesis is divided into three main stages: the enantioselective synthesis of the necine base, (+)-retronecine; the stereoselective synthesis of the necic acid component, (+)-trachelanthic acid; and the final coupling of these two fragments to yield the target molecule.

The synthetic approach to (+)-retronecine often commences from readily available chiral starting materials, such as L-proline, to establish the required stereochemistry of the pyrrolizidine core. The synthesis of (+)-trachelanthic acid typically involves stereoselective reactions to create the two contiguous chiral centers. The final esterification step requires careful selection of coupling reagents to efficiently link the sterically hindered necine base with the necic acid. This methodological overview provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this compound for further investigation and drug development endeavors.

Key Synthetic Stages

The total synthesis of this compound can be conceptually divided into the preparation of two key intermediates and their subsequent coupling.

G cluster_0 Synthesis of (+)-Retronecine (Necine Base) cluster_1 Synthesis of (+)-Trachelanthic Acid (Necic Acid) L-Proline L-Proline Intermediate_A Intermediate_A L-Proline->Intermediate_A Multistep Sequence (+)-Retronecine (+)-Retronecine Intermediate_A->(+)-Retronecine This compound This compound (+)-Retronecine->this compound Esterification Chiral Starting Material Chiral Starting Material Intermediate_B Intermediate_B Chiral Starting Material->Intermediate_B Stereoselective Reactions (+)-Trachelanthic Acid (+)-Trachelanthic Acid Intermediate_B->(+)-Trachelanthic Acid (+)-Trachelanthic Acid->this compound

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key stages in the total synthesis of this compound. Please note that yields can vary based on specific reaction conditions and scale.

StageKey TransformationTypical Yield (%)
Synthesis of (+)-Retronecine Cyclization to form the pyrrolizidine core60-70
Introduction of the C7 hydroxyl group and C1-C2 double bond50-60
Synthesis of (+)-Trachelanthic Acid Stereoselective dihydroxylation70-80
Protection and functional group manipulations80-90
Coupling and Final Product Formation Esterification of (+)-Retronecine and (+)-Trachelanthic Acid50-65
Deprotection>90
Overall Yield ~5-10

Experimental Protocols

I. Enantioselective Synthesis of (+)-Retronecine

The synthesis of the necine base (+)-retronecine is a critical part of the total synthesis. One common approach utilizes L-proline as a chiral starting material.

G L-Proline L-Proline N-Boc-L-Proline N-Boc-L-Proline Weinreb Amide Weinreb Amide N-Boc-L-Proline->Weinreb Amide 1. (Boc)2O 2. Me(MeO)NH·HCl, EDCI Keto-ester Keto-ester Weinreb Amide->Keto-ester Vinylmagnesium bromide, THF Cyclized Intermediate Cyclized Intermediate Keto-ester->Cyclized Intermediate 1. H2, Pd/C 2. Base (e.g., NaH) Allylic Alcohol Allylic Alcohol Cyclized Intermediate->Allylic Alcohol Reduction (e.g., DIBAL-H) (+)-Retronecine (+)-Retronecine Allylic Alcohol->(+)-Retronecine 1. Dehydration 2. Deprotection

Caption: Synthetic workflow for (+)-Retronecine from L-Proline.

Protocol: Synthesis of the Pyrrolizidine Core

  • Protection of L-Proline: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at room temperature until completion. Acidify the solution and extract the product with an organic solvent.

  • Weinreb Amide Formation: Dissolve the N-Boc-L-proline in dichloromethane (B109758) (DCM) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a base like triethylamine (B128534) (TEA). Stir the reaction at room temperature.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Slowly add a solution of vinylmagnesium bromide in THF. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Reductive Cyclization: Subject the resulting keto-ester to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Following the reduction, treat the intermediate with a base such as sodium hydride (NaH) in THF to induce intramolecular cyclization.

  • Reduction and Dehydration: Reduce the cyclized intermediate with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield an allylic alcohol. Subsequent dehydration, often achieved under acidic conditions or via a mesylation-elimination sequence, introduces the C1-C2 double bond. Final deprotection of the nitrogen protecting group yields (+)-retronecine.

II. Stereoselective Synthesis of (+)-Trachelanthic Acid

The synthesis of the necic acid component, (+)-trachelanthic acid, requires the stereocontrolled formation of two adjacent chiral centers.

G Chiral α-ketoester Chiral α-ketoester Allylic Alcohol Allylic Alcohol Chiral α-ketoester->Allylic Alcohol Grignard Reaction (e.g., Isopropylmagnesium chloride) Dihydroxy Ester Dihydroxy Ester Allylic Alcohol->Dihydroxy Ester Stereoselective Dihydroxylation (e.g., AD-mix-β) Protected Diol Protected Diol Dihydroxy Ester->Protected Diol Protection (e.g., 2,2-dimethoxypropane (B42991), acid catalyst) (+)-Trachelanthic Acid Derivative (+)-Trachelanthic Acid Derivative Protected Diol->(+)-Trachelanthic Acid Derivative Hydrolysis

Caption: Synthetic workflow for (+)-Trachelanthic Acid.

Protocol: Synthesis of the Necic Acid

  • Asymmetric Grignard Addition: Start with a chiral α-ketoester. React it with an organometallic reagent, such as isopropylmagnesium chloride, at low temperature to stereoselectively form an allylic alcohol.

  • Stereoselective Dihydroxylation: Subject the allylic alcohol to asymmetric dihydroxylation using a reagent like AD-mix-β to introduce the two hydroxyl groups with the desired stereochemistry.

  • Protection of the Diol: Protect the resulting diol as an acetonide by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Hydrolysis: Hydrolyze the ester group under basic conditions (e.g., using lithium hydroxide) to afford the protected (+)-trachelanthic acid derivative, ready for coupling.

III. Coupling of (+)-Retronecine and (+)-Trachelanthic Acid and Final Deprotection

The final stage of the synthesis involves the esterification of the necine base and the necic acid, followed by the removal of any protecting groups.

Protocol: Esterification and Deprotection

  • Activation of the Necic Acid: Activate the protected (+)-trachelanthic acid derivative. This can be achieved by converting it to an acid chloride using oxalyl chloride or thionyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).

  • Esterification: Add (+)-retronecine to the activated necic acid derivative in an aprotic solvent like DCM or THF. The reaction is typically carried out at room temperature.

  • Purification: After the reaction is complete, purify the protected this compound by column chromatography on silica (B1680970) gel.

  • Deprotection: Remove the acetonide protecting group from the diol functionality by treatment with an acid, such as aqueous acetic acid or trifluoroacetic acid, to yield this compound.

  • Final Purification: Purify the final product, this compound, by recrystallization or chromatography.

This detailed methodology provides a comprehensive guide for the total synthesis of this compound. Researchers should optimize the reaction conditions for each step based on their specific laboratory settings and available reagents to achieve the best possible outcomes.

Application Notes and Protocols for the Extraction and Isolation of (+)-Intermedine from Symphytum officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytum officinale, commonly known as comfrey (B1233415), has a long history of use in traditional medicine. However, its application is restricted due to the presence of hepatotoxic pyrrolizidine (B1209537) alkaloids (PAs).[1][2][3] (+)-Intermedine is one of the major PAs found in comfrey, alongside its stereoisomer lycopsamine (B1675737) and their N-oxides.[4] The isolation of pure this compound is crucial for toxicological studies, the development of analytical standards, and for research into its potential pharmacological properties. These application notes provide detailed protocols for the extraction and isolation of this compound from Symphytum officinale, compiled from established scientific literature.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of pyrrolizidine alkaloids in Symphytum officinale.

Table 1: Content of Major Pyrrolizidine Alkaloids in Symphytum officinale

AlkaloidPlant PartContent (mg/g dry weight)Reference
Intermedine (B191556)Root0.0077 - 0.1925[2]
Leaf0.015 - 0.03[2]
LycopsamineRootVaries significantly[2]
Leaf0.026 - 0.05[2]
Intermedine N-oxideRootVaries significantly[2]
Leaf0.026 - 0.062[2]
Lycopsamine N-oxideRootVaries significantly[2]
Leaf0.026 - 0.11[2]
7-acetylintermedineRootPresent[4][5]
7-acetyllycopsamineRootPresent[4][5]

Table 2: Recovery and Precision of a Solid-Phase Extraction (SPE) Method for Pyrrolizidine Alkaloids from Comfrey Root

ParameterValue
Average SPE Recovery96.8%
Relative Standard Deviation (RSD) of Recovery3.8%
Average Method Precision (RSD)6.0%
Optimal Extraction Efficiency94.2% (for 1.0 g root in 100 mL solvent)
Optimal Extraction Accuracy (RSD)1.7%

Data adapted from a study on a rapid cleanup method for PAs from comfrey root.[6]

Experimental Protocols

Protocol 1: General Extraction of Pyrrolizidine Alkaloids from Symphytum officinale Root

This protocol describes a common method for the initial extraction of a mixture of pyrrolizidine alkaloids, including their free base and N-oxide forms.

Materials:

Procedure:

  • Extraction:

    • Macerate 100 g of powdered comfrey root in 500 mL of methanol for 24 hours at room temperature.

    • Filter the extract and repeat the extraction on the plant residue two more times.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

    • Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.

    • Extract the free base alkaloids with 3 x 50 mL of chloroform. Combine the chloroform extracts.

  • Reduction of N-oxides:

    • To the remaining acidic aqueous layer from step 2, add 5 g of zinc dust and stir for 4 hours to reduce the PA N-oxides to their corresponding free bases.

    • Filter the solution to remove the excess zinc dust.

    • Adjust the pH of the filtrate to 9-10 with ammonium hydroxide solution.

    • Extract the newly formed free base alkaloids with 3 x 50 mL of chloroform.

  • Combining and Concentrating:

    • Combine all chloroform extracts from steps 2 and 3.

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Solid-Phase Extraction (SPE) for Rapid Cleanup of Pyrrolizidine Alkaloids

This protocol is a rapid cleanup method for concentrating PAs from a crude extract.[6][7][8]

Materials:

  • Crude comfrey root extract (from Protocol 1, step 1)

  • Basic chloroform (chloroform saturated with ammonium hydroxide)

  • Acetone

  • Petroleum ether

  • Methanol

  • Ergosil SPE column (or similar)

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Extract powdered comfrey root by sonication and shaking with basic chloroform.[6][7]

    • Filter the extract.

  • SPE Column Conditioning:

    • Condition the Ergosil SPE column according to the manufacturer's instructions.

  • Sample Loading and Washing:

    • Apply the filtered chloroform extract to the conditioned SPE column under vacuum.

    • Wash the column with 2 mL of acetone-chloroform (8:2, v/v).

    • Wash the column with 2 mL of petroleum ether to remove excess chloroform.[6][8]

    • Dry the column under vacuum.

  • Elution:

    • Elute the PAs from the column with two successive 1 mL aliquots of methanol into a collection vial.[6][8]

    • The resulting eluant contains a concentrated mixture of PAs and can be directly analyzed or subjected to further purification.

Protocol 3: Isolation of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the enriched PA mixture obtained from the previous protocols. Chiral chromatography is necessary to separate this compound from its stereoisomer, lycopsamine.[9]

Materials:

  • Enriched pyrrolizidine alkaloid mixture

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak IA)

  • Preparative HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the enriched PA mixture in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Method A):

    • Column: Chiralpak IA

    • Mobile Phase: Acetonitrile/Methanol (80:20, v/v) containing 0.1% diethylamine.[9]

    • Flow Rate: As per column specifications for preparative scale.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

    • Temperature: 25 °C[4]

  • Chromatographic Conditions (Method B - Alternative):

    • Column: Chiralpak IA

    • Mobile Phase: Methanol/Methyl-tert-butyl ether (90:10, v/v) containing 0.1% diethylamine.[9]

    • Flow Rate: As per column specifications for preparative scale.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

    • Temperature: 25 °C[4]

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The separation of intermedine and lycopsamine should be optimized based on the specific column and system used.[4][9]

  • Purity Analysis:

    • Analyze the collected fraction by analytical HPLC-MS/MS to confirm the identity and purity of the isolated this compound.

Visualizations

Extraction_Workflow plant_material Symphytum officinale Root Powder extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Partitioning crude_extract->acid_base non_alkaloids Non-Alkaloidal Impurities (discarded) acid_base->non_alkaloids Chloroform Wash acidic_aqueous Acidic Aqueous Phase (PAs & PA N-oxides) acid_base->acidic_aqueous chloroform_freebase Chloroform Phase (Free Base PAs) acidic_aqueous->chloroform_freebase Basify & Extract reduction Zinc Reduction of N-oxides acidic_aqueous->reduction combined_extract Combined Chloroform Extracts chloroform_freebase->combined_extract reduced_alkaloids Reduced Alkaloids (Free Bases) reduction->reduced_alkaloids chloroform_reduced Chloroform Extraction of Reduced PAs reduced_alkaloids->chloroform_reduced Basify & Extract chloroform_reduced->combined_extract enriched_pa Enriched PA Mixture combined_extract->enriched_pa Evaporation hplc Preparative Chiral HPLC enriched_pa->hplc intermedine This compound hplc->intermedine lycopsamine Lycopsamine & Other PAs hplc->lycopsamine

Caption: Workflow for the extraction and isolation of this compound.

SPE_Cleanup_Workflow crude_extract Crude Extract in Basic Chloroform loading Sample Loading crude_extract->loading spe_column Ergosil SPE Column wash1 Wash 1: Acetone/Chloroform spe_column->wash1 wash2 Wash 2: Petroleum Ether spe_column->wash2 elution Elution: Methanol spe_column->elution loading->spe_column wash1->spe_column waste Waste wash1->waste Impurities wash2->spe_column wash2->waste Solvent purified_pa Purified & Concentrated PAs elution->purified_pa

Caption: Solid-Phase Extraction (SPE) cleanup workflow for pyrrolizidine alkaloids.

Alkaloid_Relationship pa_family Pyrrolizidine Alkaloids in Symphytum officinale intermedine This compound pa_family->intermedine lycopsamine Lycopsamine pa_family->lycopsamine intermedine_n_oxide Intermedine N-oxide pa_family->intermedine_n_oxide lycopsamine_n_oxide Lycopsamine N-oxide pa_family->lycopsamine_n_oxide acetyl_intermedine 7-Acetylintermedine pa_family->acetyl_intermedine acetyl_lycopsamine 7-Acetyllycopsamine pa_family->acetyl_lycopsamine intermedine->lycopsamine Stereoisomers intermedine->intermedine_n_oxide Oxidation/Reduction intermedine->acetyl_intermedine Acetylation lycopsamine->lycopsamine_n_oxide Oxidation/Reduction lycopsamine->acetyl_lycopsamine Acetylation

Caption: Relationship between major pyrrolizidine alkaloids in Symphytum officinale.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid. The document includes detailed protocols for relevant assays and summarizes key quantitative data. The information is intended to guide researchers in the accurate assessment of the cytotoxic potential of this compound.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Due to its potential hepatotoxicity, thorough in vitro evaluation is a critical step in risk assessment and drug development.[1][2] This document outlines standard assays to characterize the cytotoxic effects of this compound, focusing on cell viability, apoptosis induction, and the underlying molecular mechanisms.

Data Presentation

The cytotoxic effect of this compound is dose-dependent and varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineDescriptionIC50 (µM)
Primary Mouse HepatocytesNormal primary liver cells165.13[1]
HepDHuman hepatocytes239.39[1]
H22Mouse hepatoma cells161.82[1]
HepG2Human hepatocellular carcinoma189.11[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used in the assessment of this compound cytotoxicity.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a series of concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with cold PBS. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Studies have shown that this compound induces apoptosis through a mitochondria-mediated pathway.[1][2] This involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[1]

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC ↑ Cytochrome c Release MMP->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A logical workflow is essential for the comprehensive evaluation of the cytotoxic properties of a compound.

G A Compound Preparation (this compound) C Cell Viability Assay (CCK-8) A->C B Cell Culture (e.g., HepG2, HepD) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Mechanism of Action Studies (e.g., ROS, Caspase activity) D->F G Data Analysis & Interpretation E->G F->G

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

References

Application Notes: Cellular Sensitivity and Toxicological Profile of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular toxicity of (+)-Intermedine, a retronecine-type pyrrolizidine (B1209537) alkaloid. This document details the cell lines susceptible to this compound, the underlying molecular mechanisms of its toxicity, and standardized protocols for assessing its cytotoxic effects.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their hepatotoxicity, which is primarily mediated by their metabolic activation in the liver. Understanding the specific cellular responses to this compound is crucial for toxicological risk assessment and for exploring its potential pharmacological applications.

The toxicity of this compound, like other PAs, is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into reactive dehydropyrrolizidine alkaloids (DHPAs). These reactive metabolites can form adducts with cellular macromolecules, such as proteins and DNA, leading to cellular damage, oxidative stress, and ultimately, cell death through apoptosis.

Cell Lines Sensitive to this compound Toxicity

Several cell lines, primarily of hepatic origin, have been identified as sensitive to the cytotoxic effects of this compound. The sensitivity can vary depending on the metabolic capacity of the cells, particularly their expression of relevant CYP enzymes.

Cell LineCell TypeSpeciesIC50 (µM) of this compoundReference
Primary Mouse HepatocytesHepatocyteMouseNot explicitly for Intermedine, but used for PA toxicity studies.[1]
HepDHuman HepatocyteHuman239.39[1][2]
H22Mouse HepatomaMouseNot specified, but shown to be sensitive.[1][3]
HepG2Human Hepatocellular CarcinomaHumanNot specified, but shown to be sensitive.[1][2]

Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, treatment duration, and assay method. The provided data is based on a 24-hour treatment period as assayed by the CCK-8 method.[2]

Mechanism of this compound-Induced Toxicity

The primary mechanism of this compound toxicity involves the induction of apoptosis mediated by oxidative stress.[1] The key events in this signaling pathway are outlined below:

  • Metabolic Activation: this compound is metabolized by CYP enzymes into reactive pyrrolic metabolites.

  • Induction of Oxidative Stress: These reactive metabolites lead to an excessive generation of reactive oxygen species (ROS) within the cell.[1]

  • Mitochondrial Dysfunction: The increase in ROS disrupts the mitochondrial membrane potential.[1]

  • Cytochrome c Release: Mitochondrial damage leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[1]

  • Apoptosis: The activation of executioner caspases leads to the characteristic morphological and biochemical changes of programmed cell death.

Intermedine_Toxicity_Pathway cluster_cell Hepatocyte Intermedine This compound Metabolites Reactive Pyrrolic Metabolites Intermedine->Metabolites CYP450 (e.g., CYP3A4) ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the toxicity of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepD, HepG2) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment viability_assay Cell Viability Assay (CCK-8 or MTT) treatment->viability_assay colony_assay Colony Formation Assay treatment->colony_assay migration_assay Wound Healing Assay treatment->migration_assay data_analysis Data Analysis (IC50 determination, quantification of colony formation and migration) viability_assay->data_analysis colony_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the cytotoxic effects of this compound by measuring cell viability.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Selected cell line (e.g., HepD, HepG2)

  • Complete culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours.

    • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Wash the plates with water and allow them to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Express the results as a percentage of the control.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed cells in the plates at a density that will form a confluent monolayer after 24-48 hours.

  • Create the "Wound":

    • Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh medium containing different concentrations of this compound to the wells.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound exhibits significant cytotoxicity in several cell lines, particularly those of hepatic origin. Its toxicity is primarily mediated through the induction of apoptosis via an oxidative stress-dependent mitochondrial pathway. The protocols provided herein offer standardized methods for the in vitro assessment of this compound toxicity, which are essential for further toxicological and pharmacological investigations.

References

Animal Models for Studying (+)-Intermedine Hepatotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a retronecine-type pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including comfrey. PAs are known for their potential to cause hepatotoxicity, primarily manifesting as hepatic sinusoidal obstruction syndrome (HSOS). While numerous in vitro studies have elucidated the cytotoxic mechanisms of this compound on hepatocytes, there is a notable lack of established in vivo animal models specifically for this compound. This document provides detailed application notes and protocols for establishing rodent models to study this compound-induced hepatotoxicity. The methodologies are adapted from established protocols for other structurally related and well-studied hepatotoxic PAs, such as retrorsine (B1680556) and monocrotaline, providing a robust framework for preclinical investigation.

The primary mechanism of PA-induced hepatotoxicity involves the metabolic activation of PAs by cytochrome P450 (CYP) enzymes in the liver. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular proteins and DNA, leading to cellular dysfunction, oxidative stress, and apoptosis. These events culminate in damage to sinusoidal endothelial cells and hepatocytes, characteristic of HSOS.

Application Notes

Animal models are indispensable for investigating the dose-dependent toxicokinetics, systemic toxicity, and histopathological effects of this compound, which cannot be fully recapitulated by in vitro systems. Rodent models, particularly rats and mice, are suitable for these studies due to their well-characterized physiology and the availability of transgenic strains to explore specific mechanistic pathways.

Choice of Animal Model:

  • Rats (Sprague-Dawley or Wistar): Rats are frequently used in general toxicology studies and have been effectively used to model PA-induced HSOS. They are suitable for studies involving serial blood sampling to monitor liver injury biomarkers.

  • Mice (C57BL/6 or ICR): Mice offer the advantage of genetic tractability, allowing for the use of knockout or transgenic models to investigate the role of specific genes (e.g., CYPs, apoptotic pathway components) in this compound hepatotoxicity. Mice are often more sensitive to oxidative stress-related liver injury than rats.[1]

Route of Administration:

  • Oral Gavage (p.o.): This route mimics the most common route of human exposure to PAs through contaminated food or herbal remedies.

  • Intraperitoneal Injection (i.p.): This route bypasses first-pass metabolism in the gut and ensures more direct delivery to the liver, often resulting in a more potent and rapid toxic response.

Vehicle Selection:

  • This compound should be dissolved in a non-toxic vehicle. Common choices include sterile water, saline (0.9% NaCl), or a weak acid solution (e.g., 0.05 N HCl) if solubility is an issue, followed by neutralization. The final vehicle should be pH-neutral and administered at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).

Quantitative Data Summary

Due to the absence of specific in vivo studies for this compound, the following tables summarize data from studies on other retronecine-type PAs to provide a reference for expected outcomes and dose-ranging studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Exposure Time (h)
Primary Mouse Hepatocytes165.1324
HepD (Human Hepatocytes)239.3924
H22 (Mouse Hepatoma)161.8224
HepG2 (Human Hepatoma)189.1124

Data sourced from in vitro studies evaluating the half-maximal inhibitory concentration (IC50) of this compound.[2]

Table 2: Reference In Vivo Hepatotoxicity Data for Retrorsine (RTS) in Rats

Animal ModelDose (mg/kg)RouteKey Findings
Sprague-Dawley Rat40 (single dose)p.o.Acute HSOS on day 2; elevated ALT and bilirubin (B190676); mild, resolving fibrosis at weeks 1-2.[3][4]
Sprague-Dawley Rat40 (day 0) + 20 (day 7)p.o.Progressive liver fibrosis over 16 weeks.[3][4]
Fasted Sprague-Dawley RatNot specifiedp.o.Exacerbated hepatotoxicity with elevated ALT and bilirubin compared to fed rats.[5]

Table 3: Reference In Vivo Hepatotoxicity Data for Monocrotaline (MCT) in Rats

Animal ModelDose (mg/kg)RouteKey Findings
Sprague-Dawley RatVaries (dose-dependent)p.o.Dose-dependent increase in serum ALT and hepatic pyrrole-protein adducts at 24h.[6]

Experimental Protocols

Protocol 1: Acute Hepatotoxicity Study of this compound in Mice

Objective: To determine the acute dose-dependent hepatotoxicity of this compound in mice and to identify a suitable dose for sub-chronic studies.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., sterile 0.9% saline)

  • Oral gavage needles

  • Blood collection tubes (for serum)

  • Formalin (10% neutral buffered) for tissue fixation

  • ALT/AST assay kits

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • Dose Preparation: Prepare solutions of this compound in the chosen vehicle at various concentrations to achieve the desired doses. A pilot dose-range finding study is recommended, starting with doses extrapolated from in vitro IC50 values and data from other PAs. Suggested starting doses could range from 10 to 100 mg/kg.

  • Animal Grouping: Randomly divide mice into groups (n=5-8 per group), including a vehicle control group and at least three dose groups of this compound.

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals for up to 72 hours.

  • Sample Collection: At 24, 48, and 72 hours post-administration, euthanize a subset of animals from each group.

    • Collect blood via cardiac puncture for serum separation.

    • Perform a gross examination of the liver.

    • Collect liver tissue samples. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for biochemical or molecular analysis.

  • Analysis:

    • Measure serum ALT and AST levels using commercial kits.

    • Process fixed liver tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • Perform histopathological evaluation of liver sections, looking for signs of necrosis, apoptosis, sinusoidal dilation, and inflammation.[7]

Protocol 2: Sub-chronic Hepatotoxicity and Fibrosis Model in Rats

Objective: To evaluate the potential of this compound to induce chronic liver injury and fibrosis in rats.

Materials:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle

  • Oral gavage needles

  • Equipment for blood collection, serum biochemistry, and histology as in Protocol 1.

  • Reagents for fibrosis assessment (e.g., Sirius Red staining, hydroxyproline (B1673980) assay kit).

Procedure:

  • Acclimatization and Dosing: Acclimatize and prepare doses as described previously. The dose should be a sub-lethal dose determined from the acute toxicity study that causes mild to moderate liver injury.

  • Animal Grouping: Establish a control group (vehicle) and a treatment group (this compound).

  • Administration: Administer this compound or vehicle via oral gavage once weekly or bi-weekly for a period of 4 to 8 weeks. This repeat-dosing regimen is based on protocols for other PAs that induce fibrosis.[3][4]

  • Monitoring: Monitor animal weight and health status throughout the study. Periodic blood sampling (e.g., from the tail vein) can be performed to track serum ALT/AST levels.

  • Terminal Sample Collection: At the end of the study period, euthanize all animals. Collect blood and liver samples as in the acute study.

  • Analysis:

    • Perform serum biochemistry for ALT, AST, and bilirubin.

    • Conduct histopathological analysis of H&E stained liver sections.

    • Assess liver fibrosis using Sirius Red staining for collagen deposition.

    • Quantify collagen content using a hydroxyproline assay on frozen liver tissue.

    • Optional: Perform immunohistochemistry for markers of hepatic stellate cell activation (e.g., α-SMA) and Western blotting for fibrosis-related proteins (e.g., TGF-β1, TIMP-1).[4]

Visualizations

Signaling Pathways

The hepatotoxicity of this compound, like other PAs, is initiated by metabolic activation leading to oxidative stress and apoptosis. The primary pathway implicated in in vitro studies is the mitochondria-mediated apoptotic pathway.

G cluster_0 Hepatocyte Intermedine This compound CYP450 CYP450 Enzymes Intermedine->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites CYP450->Metabolites ROS ↑ ROS (Oxidative Stress) Metabolites->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of this compound hepatotoxicity.

G cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase acclimatize 1. Acclimatization (Mice or Rats, 1 week) grouping 2. Grouping & Dosing (Vehicle vs. Intermedine) acclimatize->grouping admin 3. Administration (Oral Gavage or IP) grouping->admin monitor 4. In-life Monitoring (Weight, Clinical Signs) admin->monitor euthanasia 5. Euthanasia & Sample Collection monitor->euthanasia blood Blood Sample euthanasia->blood liver Liver Tissue euthanasia->liver serum Serum Biochemistry (ALT, AST, Bilirubin) blood->serum histo Histopathology (H&E, Sirius Red) liver->histo molecular Molecular Analysis (Western Blot, qPCR) liver->molecular

References

Application of (+)-Intermedine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine, a member of the pyrrolizidine (B1209537) alkaloid (PA) family, has garnered interest in cancer research for its cytotoxic and pro-apoptotic properties. PAs are naturally occurring compounds found in various plant species and are known for their potential anti-tumor activities, which are often weighed against their inherent hepatotoxicity. The anticancer effects of these alkaloids, including this compound, are primarily attributed to their metabolic activation into reactive pyrrolic esters, which can then alkylate DNA and other cellular macromolecules, leading to cell death. This document provides detailed application notes, experimental protocols, and a summary of the available data on the use of this compound in cancer research, with a focus on its mechanism of action.

Data Presentation

The cytotoxic effects of Intermedine have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting biological processes, such as cell proliferation.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma>250[1]
H22Mouse Hepatoma117.81[1]
HepDHuman Hepatocytes239.39[1]

Note: The provided IC50 values are for Intermedine, with the specific isomer not always detailed in the cited literature. The value for HepG2 cells indicates low cytotoxicity at the tested concentrations in that particular study.[1]

Mechanism of Action: Induction of Apoptosis

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. The key molecular events involved in Intermedine-induced apoptosis are summarized below.

Induction of Oxidative Stress

Treatment of cancer cells with Intermedine leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[2] This state of oxidative stress is a critical trigger for the subsequent apoptotic cascade.

Disruption of Mitochondrial Integrity

The accumulation of ROS disrupts the integrity of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization is a crucial event in the intrinsic pathway of apoptosis.

Release of Pro-Apoptotic Factors

The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Activation of the Caspase Cascade

Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Signaling Pathway Diagram

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Induces Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage Causes MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC_Release->Apoptosome Initiates Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using PI staining and flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest and wash the treated cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (various concentrations and times) start->treat viability Cell Viability Assay (CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ros ROS Measurement treat->ros mmp Mitochondrial Membrane Potential Assay treat->mmp caspase Caspase Activity Assay treat->caspase ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Elucidation of Mechanism ros->mechanism mmp->mechanism caspase->mechanism

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates pro-apoptotic activity in cancer cells, primarily through the induction of oxidative stress and the mitochondrial-mediated apoptosis pathway. The available data, although limited for a broad range of cancer types, suggests that this compound warrants further investigation as a potential anticancer agent.

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound across a wider panel of cancer cell lines to identify sensitive cancer types.

  • In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and systemic toxicity of this compound in preclinical animal models of cancer. Given the known hepatotoxicity of PAs, careful assessment of liver function is crucial.

  • Detailed Mechanistic Studies: Further elucidating the specific molecular targets of this compound and its metabolites. Investigating its effects on other signaling pathways involved in cell survival, proliferation, and metastasis.

  • Combination Therapies: Exploring the potential synergistic or additive effects of this compound when used in combination with existing chemotherapeutic agents or targeted therapies.

These studies will be essential to fully understand the therapeutic potential and limitations of this compound in the context of cancer treatment.

References

Application Notes: Utilizing (+)-Intermedine as a Positive Control for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Intermedine is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds known for their potential hepatotoxicity.[1][2] Its cytotoxic effects have been demonstrated across various cell lines, making it a suitable candidate for use as a positive control in in vitro cytotoxicity and apoptosis assays.[1][2][3] The primary mechanism of this compound-induced cytotoxicity involves the induction of apoptosis through the mitochondrial pathway, characterized by the overproduction of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[1][2][4] These well-documented effects provide a reliable benchmark for validating assay performance and assessing the cytotoxic potential of novel compounds.

Principle of Use as a Positive Control

When used as a positive control, this compound serves to confirm that the experimental setup and assay reagents are performing as expected. A reproducible and dose-dependent cytotoxic response to this compound indicates the validity of the experimental system for detecting cytotoxic effects. Its known mechanism of action also allows for its use in validating specific apoptosis-related endpoints.

Applications

  • Validation of Cytotoxicity Assays: Confirming the sensitivity and reliability of assays such as MTT, MTS, and LDH for measuring cell viability and death.

  • Apoptosis Studies: Serving as a positive control for assays detecting apoptosis, including Annexin V/PI staining, caspase activity assays, and measurement of mitochondrial membrane potential.[1][5]

  • Screening for Cytotoxic Compounds: Providing a reference standard against which the cytotoxic potential of test compounds can be compared.

  • Mechanism of Action Studies: Acting as a known inducer of the mitochondrial apoptosis pathway to validate mechanistic investigations.[2][4]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature. This data is crucial for selecting appropriate cell lines and concentration ranges when using this compound as a positive control.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIC50 (µM)Reference
Primary mouse hepatocytesCCK-8165.13[1]
HepD (human hepatocytes)CCK-8239.39[1]
H22 (mouse hepatoma)CCK-8161.82[1]
HepG2 (human hepatocellular carcinoma)CCK-8189.11[1]

Table 2: Effect of this compound on HepD Cell Viability

Concentration (µg/mL)Cell Viability (%)Reference
7548.8[6]
10024.9[6]
10022 (significant inhibitory effect)[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • Target cell line (e.g., HepG2, HepD)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., based on IC50 values in Table 1).

    • Include a vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the procedure for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Target cell line (e.g., HepD)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) for 24 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Caption: Workflow for assessing cytotoxicity using this compound.

Apoptosis_Pathway Signaling Pathway of this compound Induced Apoptosis cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

References

Troubleshooting & Optimization

Overcoming (+)-Intermedine and lycopsamine co-elution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the chromatographic analysis of pyrrolizidine (B1209537) alkaloids (PAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on the co-elution of (+)-intermedine and lycopsamine (B1675737) in HPLC.

Troubleshooting Guide: Overcoming this compound and Lycopsamine Co-elution

The co-elution of the diastereomeric pyrrolizidine alkaloids, this compound and lycopsamine, is a frequent challenge in HPLC analysis due to their structural similarity. This guide provides a systematic approach to troubleshoot and resolve this issue.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and resolve the co-elution of this compound and lycopsamine.

CoElution_Troubleshooting start Start: Co-elution of This compound & Lycopsamine check_column Is a chiral column in use? start->check_column use_chiral Action: Employ a chiral stationary phase (e.g., Chiralpak IA or IC). check_column->use_chiral No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes use_chiral->optimize_mobile_phase mobile_phase_normal Action: For Normal Phase, - Test ACN/Methanol (B129727) (e.g., 80:20 v/v) - Test Methanol/MTBE (e.g., 90:10 v/v) - Add 0.1% Diethylamine. optimize_mobile_phase->mobile_phase_normal Normal Phase mobile_phase_reverse Action: For Reversed-Phase, - Use acidified water (e.g., 0.1% Formic Acid) and acidified Acetonitrile (B52724)/Methanol. optimize_mobile_phase->mobile_phase_reverse Reversed-Phase check_temp Is column temperature optimized? mobile_phase_normal->check_temp mobile_phase_reverse->check_temp lower_temp Action: Reduce column temperature. Separation has been achieved at 5°C. check_temp->lower_temp No check_flow Is the flow rate optimized? check_temp->check_flow Yes lower_temp->check_flow optimize_flow Action: Methodically vary the flow rate to improve resolution. check_flow->optimize_flow No consider_uplc Consider UHPLC check_flow->consider_uplc Yes optimize_flow->consider_uplc use_uplc Action: Transition to a UHPLC system for higher resolution and sensitivity. consider_uplc->use_uplc No end Resolution Achieved consider_uplc->end Resolution Sufficient use_uplc->end

Figure 1: Troubleshooting workflow for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and lycopsamine co-elute in reversed-phase HPLC?

A1: this compound and lycopsamine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one of their chiral centers. This structural similarity results in very close physicochemical properties, including their partitioning behavior in standard reversed-phase chromatographic systems, leading to co-elution.

Q2: What is the most effective column type for separating these isomers?

A2: Chiral stationary phases (CSPs) are highly effective for separating stereoisomers like this compound and lycopsamine.[1][2] Immobilized polysaccharide-based columns, such as Chiralpak IA and Chiralpak IC, have demonstrated successful baseline separation.[1][2] These columns provide a chiral environment that allows for differential interaction with the two isomers, leading to their separation.

Q3: Can I improve separation without a chiral column?

A3: While challenging, some degree of resolution on non-chiral columns may be achieved through careful method optimization. Lowering the column temperature can enhance separation, with successful resolution of these isomers reported at 5°C on a UHPLC system.[3] Additionally, fine-tuning the mobile phase composition and gradient can sometimes improve peak shape and resolution. However, for baseline separation, a chiral column is the recommended approach.

Q4: What mobile phases are recommended for chiral separation of this compound and lycopsamine?

A4: For chiral separation on columns like Chiralpak IA, effective mobile phases include mixtures of acetonitrile (ACN) and methanol (e.g., 80:20 v/v) or methanol and methyl-tert-butyl ether (MTBE) (e.g., 90:10 v/v). The addition of a small amount of an amine modifier, such as 0.1% diethylamine, is often crucial for improving peak shape and resolution.

Q5: How can I confirm the identity of the separated peaks?

A5: Peak identification should be confirmed using mass spectrometry (MS) and by comparing retention times with certified reference materials for this compound and lycopsamine. Since they are isomers, they will have identical mass spectra, making chromatographic separation essential for their individual quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the isolated compounds.

Q6: Are there any specific sample preparation considerations for these alkaloids?

A6: A common sample preparation technique involves extraction with a slightly acidic aqueous solution (e.g., 0.05 M H₂SO₄) followed by solid-phase extraction (SPE) for cleanup and concentration. A mixed-mode cation exchange (MCX) SPE cartridge is often used. It is also important to note that pyrrolizidine alkaloids can exist as free bases or N-oxides. If analyzing for both, a reduction step (e.g., using zinc dust) may be necessary to convert the N-oxides to their corresponding free bases before analysis.

Experimental Protocols

Method 1: Chiral HPLC Separation

This method is based on the successful separation of this compound and lycopsamine using a chiral stationary phase.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)

  • Mobile Phase Option A: Acetonitrile/Methanol (80:20, v/v) with 0.1% Diethylamine

  • Mobile Phase Option B: Methanol/Methyl-tert-butyl ether (90:10, v/v) with 0.1% Diethylamine

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale

  • Detection: PDA/UV at ~220 nm or Mass Spectrometry (MS)

Method 2: Low-Temperature UHPLC-MS/MS

This method utilizes sub-ambient column temperatures to enhance resolution on a standard reversed-phase column.

  • System: Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS)

  • Column: A suitable reversed-phase column (e.g., C18)

  • Column Temperature: 5°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: A suitable gradient from low to high organic phase concentration.

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of this compound and lycopsamine. Note that specific values can vary depending on the exact system and conditions.

ParameterMethod 1: Chiral HPLCMethod 2: Low-Temp UHPLC
Column Chiralpak IAReversed-Phase C18
Capacity Factor (k') Varies with mobile phaseNot explicitly reported
Selectivity (α) > 1.1 (indicative of separation)Improved at lower temperatures
Resolution (Rs) Baseline separation achievableSufficient for quantification

Pyrrolizidine Alkaloid Hepatotoxicity Pathway

Pyrrolizidine alkaloids are known for their hepatotoxicity, which is initiated by their metabolic activation in the liver. The following diagram illustrates a simplified pathway of this process.

Hepatotoxicity_Pathway cluster_liver_cell Hepatocyte (Liver Cell) PA Pyrrolizidine Alkaloid (e.g., Intermedine (B191556), Lycopsamine) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolic Activation DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) CYP450->DHP Adducts DNA and Protein Adducts DHP->Adducts Alkylation CellDamage Cellular Damage & Necrosis Adducts->CellDamage Toxicity Hepatotoxicity CellDamage->Toxicity

References

Technical Support Center: Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the total synthesis of this compound?

A1: The total synthesis of this compound is typically achieved through the esterification of two key precursors: the necine base, (+)-retronecine , and the necic acid, (+)-viridifloric acid . The primary challenge often lies in the stereocontrolled synthesis of these two chiral molecules.

Q2: What is the main stereochemical challenge in synthesizing this compound?

A2: The main challenge is controlling the stereochemistry during the esterification of (+)-retronecine with (+)-viridifloric acid. This reaction can also produce the C7 epimer, (+)-lycopsamine, as a significant byproduct. The two compounds are diastereomers and can be difficult to separate due to their similar physical properties.[1]

Q3: Why is the purification of this compound from its diastereomer (+)-lycopsamine difficult?

A3: this compound and (+)-lycopsamine are diastereomers with very similar polarities and chromatographic behaviors. Standard silica (B1680970) gel chromatography often fails to provide baseline separation. Specialized techniques are required for effective purification.[1]

Q4: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?

A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress. For structural confirmation and purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[1] High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), is crucial for quantifying the diastereomeric ratio of Intermedine to lycopsamine.

Q5: Are there any specific safety precautions for handling pyrrolizidine alkaloids?

A5: Yes. Pyrrolizidine alkaloids (PAs) and their precursors can exhibit significant toxicity, particularly hepatotoxicity (liver damage).[2] All handling of PAs and their synthetic intermediates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of (+)-Retronecine Precursor
  • Problem: My multi-step synthesis of the (+)-retronecine core is resulting in a low overall yield.

  • Potential Causes & Solutions:

    • Inefficient Individual Steps: A low overall yield in a linear synthesis is a product of the yields of each individual step. Even with high yields at each stage (e.g., >80%), a long sequence can result in a poor overall outcome.

    • Suboptimal Reagents or Conditions: In routes starting from chiral precursors like D-ribose, the efficiency of steps such as oxidation, cyclization, or reduction can be highly dependent on reagent quality and precise reaction conditions.[3]

    • Intermediate Instability: Some intermediates in the synthetic pathway may be unstable and prone to degradation, requiring them to be used immediately in the next step.

  • Troubleshooting Steps:

    • Analyze Each Step: Review the yield of each individual reaction in the sequence. Identify the step(s) with the lowest yield for targeted optimization.

    • Reagent Quality: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions like those involving organometallics or hydrides.

    • Optimize Critical Reactions: For key transformations like the Dieckmann cyclization or reductions with reagents like lithium aluminium hydride, systematically screen reaction parameters such as temperature, reaction time, and solvent.[3]

    • Consider a Convergent Synthesis: If a linear synthesis proves inefficient, evaluate a convergent strategy. This involves synthesizing key fragments separately and then combining them near the end of the synthesis, which can significantly improve the overall yield.

Issue 2: Poor Diastereoselectivity in the Esterification of (+)-Retronecine
  • Problem: The esterification of (+)-retronecine with activated (+)-viridifloric acid is producing a nearly 1:1 mixture of this compound and (+)-lycopsamine.

  • Potential Causes & Solutions:

    • Steric Hindrance: The stereocenter on viridifloric acid can lead to poor facial selectivity when attacking the hydroxyl group of retronecine (B1221780).

    • Reaction Conditions: The choice of coupling agent, solvent, and temperature can influence the transition state of the reaction, thereby affecting the diastereomeric ratio.

    • Protecting Group Strategy: The presence or absence of protecting groups on the necic acid can impact its reactivity and the stereochemical outcome.

  • Troubleshooting Steps:

    • Screen Coupling Reagents: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) may not provide sufficient selectivity. Experiment with other reagents known to be effective for sterically hindered esterifications (e.g., Yamaguchi esterification conditions, Steglich esterification).

    • Vary Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy. Try running the reaction at 0 °C or -20 °C.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of anhydrous solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane).

    • Use of Protecting Groups: Consider protecting the hydroxyl groups of viridifloric acid as an isopropylidene derivative. This can direct the coupling to occur regiospecifically at the C-9 position of retronecine and may improve stereoselectivity.[4]

Issue 3: Difficulty Separating this compound and (+)-Lycopsamine
  • Problem: I am unable to separate the diastereomeric products this compound and (+)-lycopsamine using standard silica gel column chromatography.

  • Potential Causes & Solutions:

    • Similar Polarity: The two diastereomers have very similar polarities, leading to co-elution on standard stationary phases.

  • Troubleshooting Steps:

    • Specialized Flash Chromatography: A semi-automated flash chromatography system using boronated soda glass beads or boronated quartz sand as the stationary phase has been shown to be effective for the gram-scale separation of these epimers.[1] Boric acid complexes differently with the cis and trans diol functionalities of the necic acid moieties, altering their chromatographic retention.

    • Preparative HPLC: If specialized flash chromatography is unavailable, preparative reverse-phase or normal-phase HPLC can be employed, although this may be less suitable for large quantities. Method development will be required to optimize the mobile phase for sufficient resolution.

    • Recrystallization: Attempt fractional crystallization from various solvent systems. This can sometimes be effective for separating diastereomers, though it may require significant trial and error.

Issue 4: Product Loss During Workup
  • Problem: The overall yield is low, and I suspect product is being lost during the aqueous workup or extraction steps.

  • Potential Causes & Solutions:

    • Product Solubility: this compound, as a tertiary amine, can be protonated and exhibit some solubility in acidic aqueous layers. As a free base, it has good solubility in many organic solvents.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product at the interface.

  • Troubleshooting Steps:

    • Control pH: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the alkaloid in its free base form, maximizing its partitioning into the organic layer.

    • Back-Extraction: To purify the product from non-basic impurities, perform an acid-base extraction. Extract the crude organic mixture with a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract the product into a fresh organic solvent (e.g., dichloromethane).

    • Check All Layers: Before discarding any aqueous layer, take a small sample, basify it, extract it with a solvent, and check for the presence of your product by TLC.[5]

    • Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite to break it.

Quantitative Data Summary

The overall yield of this compound synthesis is highly dependent on the efficiency of the routes chosen for its precursors. The following tables summarize reported yields for key stages.

Table 1: Example Yields for (+)-Retronecine Synthesis from a Chiral Precursor

StepStarting MaterialProductReported YieldReference
Conversion to Oxime & Mesylation2,3-O-isopropylidene-D-erythrose2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile91%[3]
Reformatsky-type Reaction & CyclisationAbove Nitrile(3S,4R)-methyl (3,4-isopropylidenedioxypyrrolidin-2-ylidene)acetate78%[3]
Reduction & N-acylationAbove Pyrrolidinylideneacetate(2R,3S,4R)-methyl (1-benzyloxycarbonyl-3,4-isopropylidenedioxypyrrolidin-2-yl)acetate87%[3]
Acid Hydrolysis & LactonizationAbove N-acylated productγ-lactone intermediate~69%[3]

Note: Yields are for individual or multi-step transformations and the overall yield will be lower.

Experimental Protocols

Protocol 1: Esterification of (+)-Retronecine using a Protected Viridifloric Acid Derivative

This protocol is adapted from methodologies involving the coupling of necine bases with protected necic acids.[4]

Materials:

  • (+)-Retronecine

  • (+)-Viridifloric acid isopropylidene derivative

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dilute aqueous acid (e.g., 1M HCl) for deprotection

Procedure:

  • Activation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the (+)-viridifloric acid isopropylidene derivative (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. Stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Addition of Alcohol: Add a solution of (+)-retronecine (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel to isolate the protected this compound.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and treat with dilute aqueous acid to hydrolyze the isopropylidene protecting group.

  • Final Purification: After deprotection, perform an acid-base extraction to isolate the final this compound product. Further purification, if necessary, can be performed using the specialized chromatographic methods described in the troubleshooting guide.

Visualizations (Diagrams)

Overall Synthetic Workflow

This diagram illustrates the convergent synthesis strategy for this compound.

Synthesis_Workflow cluster_retronecine Retronecine Synthesis cluster_acid Viridifloric Acid Synthesis cluster_coupling Final Assembly chiral_pool_R Chiral Precursor (e.g., D-Erythrose) intermediate_R Multi-step Transformation chiral_pool_R->intermediate_R ~5-10 steps retronecine (+)-Retronecine intermediate_R->retronecine esterification Esterification (Coupling Reaction) retronecine->esterification chiral_pool_A Chiral Precursor intermediate_A Multi-step Transformation chiral_pool_A->intermediate_A Multiple steps viridifloric_acid (+)-Viridifloric Acid intermediate_A->viridifloric_acid viridifloric_acid->esterification purification Purification (Diastereomer Separation) esterification->purification intermedine This compound purification->intermedine Troubleshooting_Yield start Low Yield in Esterification Step check_sm Are starting materials (Retronecine, Acid) fully consumed? start->check_sm check_reagents Check Reagent Quality: - Anhydrous Solvents? - Active Coupling Reagent? check_sm->check_reagents No check_side_products Is a major side product observed by TLC/LC-MS? check_sm->check_side_products Yes optimize_conditions Optimize Conditions: - Increase reaction time/temp - Screen new coupling agents check_reagents->optimize_conditions solution Yield Improved optimize_conditions->solution decomposition Identify Decomposition Pathway: - Is retronecine unstable? - Is activated acid unstable? check_side_products->decomposition Yes workup_loss Check for Product Loss: - Analyze aqueous layers - Check for emulsion check_side_products->workup_loss No decomposition->optimize_conditions workup_loss->solution Diastereoselectivity_Factors inputs Reaction Parameters temp Low Temperature inputs->temp solvent Aprotic Solvent inputs->solvent reagent Bulky Coupling Reagent inputs->reagent protecting_group Steric Directing Protecting Group inputs->protecting_group ts_intermedine Favored Transition State (TS1) temp->ts_intermedine Favors solvent->ts_intermedine Favors reagent->ts_intermedine Favors protecting_group->ts_intermedine Favors intermedine This compound (Desired) ts_intermedine->intermedine Leads to ts_lycopsamine Disfavored Transition State (TS2) lycopsamine (+)-Lycopsamine (Undesired) ts_lycopsamine->lycopsamine Leads to outputs Products

References

Technical Support Center: Stability of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Intermedine. The information is designed to address specific issues that may be encountered during experimental studies on its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: this compound is a pyrrolizidine (B1209537) alkaloid containing both an ester and a tertiary amine functional group.[1] Based on its structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into its corresponding necine base (retronecine) and necic acid.[2][3][4]

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a common metabolic pathway for pyrrolizidine alkaloids.[2]

  • Thermal Degradation: At elevated temperatures, complex degradation can occur, potentially involving polymerization or other rearrangements.[5][6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation, although the specific pathways for this compound are not well-documented. General mechanisms for alkaloids can involve oxidation or rearrangement reactions.[8]

Q2: I am observing rapid degradation of my this compound stock solution in methanol (B129727). What could be the cause?

A2: Rapid degradation in a seemingly neutral solvent like methanol could be due to several factors:

  • Purity of the Solvent: The methanol may contain acidic or basic impurities that are catalyzing the hydrolysis of the ester group. Ensure you are using high-purity, HPLC-grade or equivalent solvent.

  • Dissolved Gases: Dissolved oxygen can contribute to oxidative degradation. Degassing the solvent before use may improve stability.

  • Storage Conditions: Even at room temperature, degradation can occur over time. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.[9]

  • Water Content: The presence of even small amounts of water in the methanol can facilitate hydrolysis. Using an anhydrous solvent may be beneficial for long-term storage.

Q3: My stability-indicating HPLC method is showing poor peak shape for this compound. How can I troubleshoot this?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:

  • Mobile Phase pH: The tertiary amine in this compound is basic. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state. A pH between 3 and 6 is often a good starting point for amines on a C18 column.

  • Column Choice: If peak tailing is persistent, it may be due to secondary interactions with residual silanols on the silica-based column. Consider using a column with end-capping or a different stationary phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Buffer Concentration: Inadequate buffering of the mobile phase can lead to peak shape issues. Ensure your buffer concentration is sufficient (typically 20-50 mM).

Troubleshooting Guides

Issue 1: Inconsistent Results in Forced Degradation Studies

Problem: You are performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on this compound, but the percentage of degradation is highly variable between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Inaccurate Reagent Concentration Prepare fresh degradation reagents (e.g., HCl, NaOH, H₂O₂) for each experiment and verify their concentration.
Temperature Fluctuations Ensure the temperature of your water bath, oven, or photostability chamber is accurately controlled and uniform. Use a calibrated thermometer to verify.
Inconsistent Light Exposure For photostability studies, ensure that all samples are equidistant from the light source and that the light intensity is consistent. Use a calibrated light meter if available.
Timing of Sample Quenching At the end of the stress period, immediately neutralize acidic or basic samples and dilute them into the mobile phase to stop the degradation reaction. Inconsistent timing can lead to variable results.
Sample Evaporation Ensure your sample vials are properly sealed to prevent solvent evaporation, which would concentrate the sample and affect the results.
Issue 2: Mass Imbalance in Stability Studies

Problem: After performing a stability study and quantifying the parent peak of this compound and its visible degradation products by HPLC, the total peak area is significantly less than 100% of the initial peak area.

Possible Causes and Solutions:

CauseSolution
Non-Chromophoric Degradants Some degradation products may not have a UV chromophore and are therefore not detected by a standard UV detector. Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to identify non-UV active compounds.
Highly Polar Degradants Some degradation products, like the necine base after hydrolysis, may be very polar and elute in the solvent front, co-eluting with the injection peak. Modify your HPLC method to retain and separate highly polar compounds (e.g., use an aqueous C18 column or HILIC chromatography).
Adsorption of Degradants Degradation products may be adsorbing to the column or tubing. Prime the column with a standard of the suspected degradant if available, or use a different column material.
Precipitation of Degradants A degradant may have low solubility in the sample solvent or mobile phase and has precipitated out of the solution. Check for any visible precipitate in your samples.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Also, heat a solution of this compound in acetonitrile at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a suitable HPLC method (e.g., C18 column, gradient elution with a buffered aqueous phase and acetonitrile, UV detection at 220 nm).

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
SolventInitial Concentration (µg/mL)% Remaining after 7 days% Remaining after 30 days
Acetonitrile10099.297.5
Methanol10098.595.1
Water (pH 7)10095.388.4
0.01 M HCl (pH 2)10085.165.7
0.01 M NaOH (pH 12)10070.440.2
Dichloromethane10099.598.8

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal (60°C Solution) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize/ Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Intermedine This compound Retronecine Retronecine Intermedine->Retronecine Ester Cleavage NecicAcid Necic Acid Intermedine->NecicAcid Ester Cleavage N_Oxide Intermedine N-Oxide Intermedine->N_Oxide N-Oxidation

References

Challenges in the purification of (+)-Intermedine from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Intermedine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction and purification of this compound from plant sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification from plant extracts challenging?

This compound is a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family (e.g., Comfrey, Symphytum officinale)[1][2]. Its purification is challenging due to several factors:

  • Presence of Epimers: It almost always co-occurs with its structural isomer (epimer), (+)-Lycopsamine. These two compounds have very similar physicochemical properties, making their separation difficult[1][3].

  • Co-extraction of Derivatives: Plants often contain Intermedine (B191556) in both its free base form and as N-oxides or acetylated derivatives, which complicates the extraction and purification profile[1][4].

  • Variable Concentrations: The concentration of this compound and other PAs can vary significantly between different plant species and even different batches of the same plant, making it hard to develop a standardized protocol[4].

  • Compound Stability: Pyrrolizidine alkaloids can be susceptible to degradation under certain pH and temperature conditions, potentially leading to yield loss during processing[5].

Q2: What are the most common impurities encountered during this compound purification?

The most significant impurities are other pyrrolizidine alkaloids with similar structures. Key impurities include:

  • (+)-Lycopsamine: The C-7' epimer of Intermedine and the most challenging impurity to separate[3].

  • N-Oxides: Intermedine N-oxide and Lycopsamine (B1675737) N-oxide are often present in the plant material and can be co-extracted[1][4].

  • Acetylated Derivatives: Compounds like 7-acetyllycopsamine (B1675738) may also be present[4].

  • Other Plant Metabolites: A complex mixture of other plant-derived compounds such as flavonoids, tannins, and saponins (B1172615) can be co-extracted, requiring preliminary cleanup steps[6][7].

Q3: How can I analytically distinguish between this compound and its epimer, (+)-Lycopsamine?

Due to their structural similarity, distinguishing these epimers requires high-resolution analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method. Using an immobilized carbohydrate-based chiral column, such as a Chiralpak IA, can achieve baseline separation[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H NMR can be challenging, specific chemical shift differences, particularly around the stereocenter, can be observed upon careful analysis and comparison with reference standards[1].

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS): This method is highly sensitive for detecting and quantifying both compounds, especially when optimized for separation[4].

Q4: What are the typical yields of this compound and related alkaloids from plant sources?

The total content of pyrrolizidine alkaloids, including Intermedine, is highly variable. A study on three Boraginaceae species used in traditional Chinese medicine reported the following total contents for eight different PAs:

  • Arnebia guttata : 341.56–519.51 µg/g

  • Lithospermum erythrorhizon : 71.16–515.73 µg/g

  • Arnebia euchroma : 23.35–207.13 µg/g

Intermedine and its N-oxide were identified as common components across these species[4]. The final yield of purified this compound will be a fraction of these values, depending on the efficiency of the extraction and purification process.

Section 2: Troubleshooting Guides

This section addresses specific problems encountered during the purification workflow.

Problem: Low Yield of Target Alkaloids After Initial Extraction

Low recovery from the initial plant material is a common issue. The cause often lies in the selection of the extraction method or solvent.

Workflow for Troubleshooting Low Extraction Yield

LowYieldWorkflow Start Low Yield Detected CheckExtraction 1. Review Extraction Method Start->CheckExtraction CheckSolvent 2. Evaluate Solvent Choice Start->CheckSolvent CheckReduction 3. Verify N-Oxide Reduction Start->CheckReduction CheckMaterial 4. Assess Plant Material Quality Start->CheckMaterial Sol_Method Solution: Use exhaustive method (e.g., Soxhlet or Ultrasound-Assisted) CheckExtraction->Sol_Method Inefficient method? Sol_Solvent Solution: Use polar solvent (Methanol/Ethanol). Ensure proper pH for acid/base extraction. CheckSolvent->Sol_Solvent Incorrect polarity/pH? Sol_Reduction Solution: Ensure complete reduction of N-oxides to free bases before extraction. CheckReduction->Sol_Reduction N-Oxides not extracted? Sol_Material Solution: Use authenticated, properly dried and ground plant material. CheckMaterial->Sol_Material Poor quality source? SeparationChallenge cluster_compounds Epimeric Pair Intermedine This compound Similarity Identical Mass Similar Polarity Different 3D Structure Lycopsamine (+)-Lycopsamine StandardChrom Standard Chromatography (RP-HPLC, NP-Flash) Similarity->StandardChrom Leads to ChiralChrom Chiral Chromatography (e.g., Chiralpak IA) Similarity->ChiralChrom Requires NoResolution Co-elution StandardChrom->NoResolution Resolution Baseline Separation ChiralChrom->Resolution

References

Optimizing Dose-Response Curves for (+)-Intermedine Cytotoxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Intermedine. The information is designed to address common challenges encountered during the generation of dose-response curves for cytotoxicity studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent results in my this compound cytotoxicity assays. What are the potential causes?

A1: Inconsistent results can stem from several factors. Here are some common areas to troubleshoot:

  • Compound Solubility: this compound, a pyrrolizidine (B1209537) alkaloid, may have limited solubility in aqueous media.[1] Ensure your stock solution in DMSO is fully dissolved before preparing your serial dilutions in the cell culture medium. Precipitation of the compound can lead to variable concentrations in your wells.

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.[2] Hepatocytes, such as HepG2 and HepD cells, are common models due to the known hepatotoxicity of pyrrolizidine alkaloids.[3][4] However, the metabolic capacity of your chosen cell line can significantly impact the observed cytotoxicity.[5] Ensure you are using a consistent cell line and passage number.

  • Assay Choice: The choice of cytotoxicity assay can influence the results. The MTT assay, which measures metabolic activity, is widely used. However, if this compound affects mitochondrial function, this could directly impact the assay readout independent of cell death. Consider using a complementary assay, such as the Lactate (B86563) Dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your findings.

  • Incubation Time: The duration of exposure to this compound is critical. A time-course experiment is recommended to determine the optimal endpoint for observing a cytotoxic effect.

Q2: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be wrong?

A2: A non-sigmoidal dose-response curve can be indicative of several issues:

  • Concentration Range: You may be working with a concentration range that is too narrow or not centered around the IC50 value. A broad range of concentrations, often spanning several orders of magnitude, is recommended for initial experiments.

  • Compound Instability: While not widely reported for this compound, some compounds can be unstable in culture medium over longer incubation periods.

  • Cell Density: The initial cell seeding density can affect the outcome of the assay. High cell densities can lead to nutrient depletion and changes in growth rates, which can mask the cytotoxic effects of the compound. Conversely, very low densities may result in poor cell health and increased variability.

Q3: What is the expected IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and experimental conditions. For instance, in one study, the IC50 values for this compound in four different cell lines were all above 100 μM. In another study using neural progenitor cells, significant cytotoxicity was observed at 30 μM. It is crucial to determine the IC50 empirically in your specific experimental system.

Q4: How should I prepare my this compound stock solution?

A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. To avoid solubility issues in your final culture volume, it is advisable to keep the final DMSO concentration in the cell culture medium at or below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound across different cell lines as reported in the literature.

Cell LineAssayConcentration/IC50ObservationReference
Neural Progenitor Cells (NPCs)Cell Cytotoxicity Assay30 µMSignificant cytotoxicity and reduced cell viability in a concentration-dependent manner.
HepD, H22, HepG2, Primary Mouse HepatocytesCCK-8 Assay> 100 µMIC50 values were higher than 100 µM.
HepD CellsColony Formation Assay100 µg/mLColony formation decreased to 15.2% compared to the control group.
HepD CellsAnnexin V/PI Staining20, 50, 75, 100 µg/mLInduced apoptosis in a dose-dependent manner.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell line of choice (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for this compound Cytotoxicity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • DMSO, sterile

  • Cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Intermedine_Cytotoxicity_Pathway Intermedine This compound Cell Hepatocyte Intermedine->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) Incubate_Exposure->Add_Reagent Incubate_Reaction Incubate for Reaction Add_Reagent->Incubate_Reaction Measure_Signal Measure Signal (Absorbance) Incubate_Reaction->Measure_Signal Analyze_Data Data Analysis: Calculate % Viability/Cytotoxicity Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometry of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity when analyzing this compound by LC-MS?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization: this compound, as a pyrrolizidine (B1209537) alkaloid (PA), ionizes most effectively in positive electrospray ionization (ESI+) mode to form the protonated molecule [M+H]⁺. Inefficient protonation will directly lead to a weak signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ESI source, a phenomenon known as ion suppression.[1][2] This is a significant issue in complex matrices like herbal extracts, honey, or biological fluids.[3][4]

  • Inefficient Sample Extraction and Cleanup: Poor recovery of this compound during sample preparation will naturally result in a lower concentration of the analyte reaching the mass spectrometer. The presence of interfering substances from inadequate cleanup can also contribute to matrix effects.

  • Inappropriate LC-MS/MS Parameters: Non-optimized parameters such as mobile phase composition, flow rate, ESI source settings (e.g., capillary voltage, gas flow, temperature), and MS/MS transition settings (precursor/product ions, collision energy) can all lead to a significant loss in signal intensity.

  • Analyte Degradation: Pyrrolizidine alkaloids can be susceptible to degradation under certain conditions. Sample handling and storage should be carefully considered.

Q2: How can I determine if matrix effects are causing low signal intensity for my this compound samples?

Matrix effects, particularly ion suppression, are a common cause of reduced signal intensity. You can assess the impact of your sample matrix using the following approaches:

  • Post-Extraction Spike: Analyze a blank matrix extract that has been spiked with a known concentration of this compound standard. Compare the signal intensity of this sample to a pure standard solution of the same concentration. A significantly lower signal in the matrix-spiked sample indicates ion suppression.

  • Infusion Experiment: While your blank matrix is being injected and separated on the LC system, continuously infuse a standard solution of this compound directly into the mass spectrometer. A dip in the signal intensity at the retention time of co-eluting matrix components will indicate a region of ion suppression.

  • Matrix Effect Factor Calculation: This quantitative approach involves comparing the peak response of an analyte in a post-extraction spiked sample to its response in a neat solvent.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

If you suspect inefficient extraction or significant matrix effects are the root cause of your low signal, follow these steps:

Problem: Low recovery of this compound and/or significant ion suppression.

Troubleshooting Steps:

  • Extraction Solvent Selection:

    • Pyrrolizidine alkaloids are typically extracted under acidic conditions to ensure they are in their protonated, more soluble form.

    • Commonly used extraction solvents include 0.05 M sulfuric acid or 2% formic acid in water or a methanol (B129727)/water mixture. Compare the recovery rates of different extraction solvents to find the most efficient one for your specific matrix.

  • Solid-Phase Extraction (SPE) Cleanup:

    • A thorough cleanup is crucial to remove interfering matrix components.

    • Cation-exchange cartridges (e.g., MCX) are often effective for purifying PAs.

    • Alternatively, C18 cartridges can be used for cleanup.

    • Ensure proper conditioning of the SPE cartridge and use an optimized elution solvent. A common elution mixture for cation exchange cartridges is a combination of ethyl acetate, methanol, acetonitrile, ammonia (B1221849), and triethylamine.

  • Evaluate Extraction Efficiency:

    • Spike your blank matrix with a known amount of this compound before the extraction process.

    • Calculate the recovery to determine the efficiency of your extraction and cleanup protocol. Low recovery indicates that the analyte is being lost during sample preparation.

Guide 2: Optimizing LC-MS/MS Parameters

Fine-tuning your instrument parameters is critical for maximizing the signal intensity of this compound.

Problem: Suboptimal signal despite clean, concentrated samples.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • For reversed-phase chromatography of PAs, acidic mobile phases are generally preferred to ensure good peak shape and ionization efficiency.

    • Common mobile phase additives include formic acid (0.1-0.2%) and ammonium (B1175870) formate (B1220265) (5-10 mM). These additives provide a source of protons to facilitate the formation of [M+H]⁺ ions.

  • Electrospray Ionization (ESI) Source Optimization:

    • Ionization Mode: Confirm you are operating in positive ionization mode (ESI+).

    • Parameter Tuning: Systematically optimize the following ESI source parameters by infusing a standard solution of this compound and monitoring the signal intensity:

      • Capillary Voltage: Typically in the range of 2-5 kV.

      • Nebulizer Gas Pressure: Controls the formation of fine droplets.

      • Drying Gas Flow and Temperature: Essential for desolvation. Higher flow rates may require higher temperatures.

      • Sheath Gas Flow and Temperature: Helps to focus the ESI spray.

  • MS/MS Parameter Optimization (for MRM mode):

    • Precursor Ion Selection: The precursor ion for this compound in ESI+ mode will be its protonated molecule [M+H]⁺.

    • Product Ion Selection and Collision Energy (CE):

      • Perform a product ion scan of this compound to identify its characteristic fragment ions.

      • Select at least two of the most intense and specific fragment ions for your multiple reaction monitoring (MRM) transitions.

      • For each transition, optimize the collision energy to maximize the intensity of the product ion. This is a critical step for achieving high sensitivity.

Quantitative Data Summary

The following tables provide a summary of typical instrument parameters and performance metrics gathered from various studies on pyrrolizidine alkaloid analysis. These should be used as a starting point for your method development.

Table 1: Recommended Starting LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

ParameterRecommended SettingReference
LC Column C18 (e.g., Kinetex EVO C18)
Mobile Phase A Water with 0.1-0.2% Formic Acid & 5mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile
Injection Volume 5 - 20 µL
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode ESI Positive
Capillary Voltage 2.0 - 4.5 kV
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 35 - 40 psi

Table 2: Example Recovery Rates for Pyrrolizidine Alkaloids from Different Matrices

MatrixExtraction MethodRecovery RangeReference
MilkSPE Cleanup (C18)64 - 127%
HoneySPE Cleanup (MCX)80.6 - 114.5%
Feed MaterialsSPE Cleanup (Cation Exchange)84.1 - 112.9%
TeasSPE Cleanup (MCX)70.2 - 118.4%

Experimental Protocols

Protocol 1: General Extraction and Cleanup for this compound from Plant Material

This protocol is a generalized procedure based on common methods for PA extraction.

  • Sample Homogenization: Weigh 2 g of the homogenized plant material.

  • Acidic Extraction: Add 20 mL of 0.05 M sulfuric acid. Sonicate for a specified time (e.g., 30 minutes) and then centrifuge. Repeat the extraction on the pellet and combine the supernatants.

  • pH Adjustment: Adjust the pH of the combined extracts to approximately 9-10 with an ammonia solution.

  • SPE Cleanup (C18):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by 0.1% ammonia solution.

    • Loading: Load the pH-adjusted extract onto the cartridge.

    • Washing: Wash the cartridge with 0.1% ammonia solution to remove polar impurities.

    • Elution: Elute the this compound and other PAs with methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 5% aqueous methanol).

Visualizations

TroubleshootingWorkflow start Low Signal Intensity for This compound check_ms Is the MS functioning properly? (Check standards, tuning) start->check_ms check_lc Is the LC system stable? (Check pressure, retention times) check_ms->check_lc Yes end_fail Consult Instrument Specialist check_ms->end_fail No check_sample_prep Investigate Sample Preparation check_lc->check_sample_prep Yes check_lc->end_fail No check_matrix_effects Assess Matrix Effects (Post-extraction spike) check_sample_prep->check_matrix_effects optimize_cleanup Optimize SPE Cleanup (Change sorbent/solvents) check_matrix_effects->optimize_cleanup Suppression Observed optimize_lcms Optimize LC-MS Method check_matrix_effects->optimize_lcms No Suppression optimize_cleanup->optimize_lcms optimize_esi Optimize ESI Source (Voltage, Gas, Temp) optimize_lcms->optimize_esi optimize_mrm Optimize MRM Transitions (Collision Energy) optimize_esi->optimize_mrm end_ok Signal Intensity Improved optimize_mrm->end_ok

Caption: Troubleshooting workflow for low signal intensity.

ESI_Factors cluster_source ESI Source Analyte Analyte Droplets (from LC) Desolvation Desolvation (Drying Gas, Temp) Analyte->Desolvation Ionization Ionization (Capillary Voltage) Desolvation->Ionization GasPhaseIons Gas Phase Ions [M+H]+ Ionization->GasPhaseIons MS_Inlet To Mass Analyzer GasPhaseIons->MS_Inlet Signal Matrix Matrix Components Suppression Ion Suppression Matrix->Suppression Suppression->Ionization Interferes with

Caption: Factors affecting signal intensity in the ESI source.

References

Preventing degradation of (+)-Intermedine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Intermedine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1][2] It is a monoester of the necine base retronecine (B1221780).[1][3][4] The stability of this compound is crucial for accurate experimental results, as degradation can lead to a decrease in the concentration of the active compound and the formation of impurities with potentially altered biological activity and toxicity.[4][5]

Q2: What are the primary factors that can cause degradation of this compound?

A2: The main factors contributing to the degradation of this compound, like other pyrrolizidine alkaloids, are exposure to elevated temperatures, light, and non-neutral pH conditions (both acidic and basic).[6] Hydrolysis of the ester bond and oxidation are common degradation pathways.[7]

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at or below -18°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from moisture and light.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at 2-8°C. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. For biological experiments, if aqueous buffers are required, they should be prepared fresh and maintained at a neutral pH.

Q5: What are the visible signs of this compound degradation?

A5: Visual inspection may not always reveal degradation. A change in the color or physical state of the solid compound could indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability. However, significant degradation can occur without any visible changes. Therefore, periodic purity assessment using analytical techniques is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment Degradation of this compound stock solution.Prepare a fresh solution of this compound from solid material. Verify the purity of the solid material using a validated analytical method (see Experimental Protocols).
Incompatibility with experimental buffer (pH).Check the pH of your experimental buffer. This compound is susceptible to acid and base-catalyzed hydrolysis. Aim for a neutral pH if possible and minimize the time the compound spends in the buffer.
Appearance of unexpected peaks in HPLC analysis Degradation of the sample during storage or analysis.Review storage conditions of both solid and solution forms. Ensure the HPLC method is stability-indicating and can resolve the parent compound from its degradation products.
Contamination of the sample or solvent.Use high-purity solvents and handle the sample carefully to avoid cross-contamination.
Inconsistent results between experimental replicates Non-homogeneity of a degraded stock solution.Ensure the stock solution is well-mixed before use. If precipitates are observed, do not use the solution.
Progressive degradation of the stock solution over the course of the experiments.Prepare smaller batches of the stock solution more frequently. Store aliquots at low temperatures and protect from light.

Degradation Pathways

Forced degradation studies indicate that this compound is susceptible to hydrolysis and oxidation.

  • Hydrolysis: Under acidic or basic conditions, the ester linkage of this compound can be cleaved, yielding retronecine and the corresponding necic acid.

  • Oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form this compound-N-oxide.[8][9]

Below is a diagram illustrating the primary degradation pathways of this compound.

G Degradation Pathways of this compound Intermedine This compound Hydrolysis Hydrolysis (Acid or Base) Intermedine->Hydrolysis Oxidation Oxidation Intermedine->Oxidation Retronecine Retronecine Hydrolysis->Retronecine NecicAcid Necic Acid Hydrolysis->NecicAcid IntermedineNoxide This compound-N-oxide Oxidation->IntermedineNoxide

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 10 µg/mL.

5. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

G Workflow for HPLC Purity Assessment start Start prep_sample Prepare Sample (10 µg/mL) start->prep_sample inject Inject into HPLC prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect analyze Analyze Data (Peak Area %) detect->analyze end End analyze->end

Caption: Workflow for HPLC purity assessment of this compound.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of qNMR to determine the absolute purity of a solid sample of this compound.[10][11][12][13][14]

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

2. Reagents and Materials:

  • This compound sample.

  • Internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6).

3. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

G Logical Flow for qNMR Purity Calculation input_data Input Data: - Integral values (Analyte & IS) - Number of protons (Analyte & IS) - Molecular weights (Analyte & IS) - Masses (Analyte & IS) - Purity of IS calc_analyte_ratio Calculate Molar Ratio (Analyte to IS) input_data->calc_analyte_ratio calc_mass_analyte Calculate Mass of Analyte calc_analyte_ratio->calc_mass_analyte calc_purity Calculate Purity of Sample (%) calc_mass_analyte->calc_purity

Caption: Logical flow for calculating sample purity using qNMR.

Summary of Storage Recommendations

ConditionSolid this compoundThis compound in Solution
Temperature Long-term: ≤ -18°CShort-term: 2-8°CShort-term: 2-8°C(Prepare fresh when possible)
Light Protect from lightProtect from light
Atmosphere Store under inert gas if possibleStore under inert gas if possible
Container Tightly sealed, amber glass vialTightly sealed, amber glass vial
Solvent N/AAprotic solvents preferred. Use freshly prepared neutral aqueous buffers for immediate use.

By adhering to these guidelines, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental outcomes.

References

Technical Support Center: Artifacts in (+)-Intermedine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Intermedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues that may arise during biological assays involving this pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species. PAs are known for their potential toxicity, particularly hepatotoxicity (liver damage). The primary biological effect of this compound observed in research is cytotoxicity, which is mediated through the induction of apoptosis (programmed cell death). This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1]

Q2: Why is metabolic activation of this compound important in in vitro assays?

This compound itself is not directly toxic. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into reactive pyrrolic derivatives. These reactive metabolites are highly electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. When conducting in vitro experiments with cell lines that have low metabolic activity (like some cancer cell lines), it may be necessary to include an external metabolic activation system, such as liver S9 fractions, to observe the toxic effects of this compound.

Q3: I am observing high variability in my cytotoxicity assay results. What could be the cause?

High variability can stem from several factors when working with plant-derived compounds like this compound:

  • Compound Stability: this compound may be unstable in certain cell culture media over long incubation periods. It is advisable to conduct stability tests of the compound in your specific media.

  • Solubility Issues: Poor solubility can lead to inconsistent concentrations in the wells. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and careful pipetting.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.

Q4: Can this compound interfere with fluorescence-based assays?

Yes, like many plant-derived compounds, there is a potential for interference with fluorescence-based assays. This can manifest as:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay dye, leading to false-positive signals.

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent probe, leading to a false-negative result.

It is crucial to run appropriate controls, including wells with the compound but without cells, to assess any potential for fluorescence interference.

Troubleshooting Guides

Guide 1: Unexpected Results in Cytotoxicity Assays (e.g., CCK-8, MTT)

Issue: You observe lower-than-expected cytotoxicity or results that are not dose-dependent.

Possible Cause Troubleshooting Steps
Lack of Metabolic Activation For cell lines with low cytochrome P450 activity, co-incubate with a liver S9 fraction and an NADPH-generating system to facilitate the conversion of this compound to its toxic metabolites.
Compound Instability Minimize the incubation time if possible. Test the stability of this compound in your cell culture medium over the time course of your experiment using analytical methods like HPLC.
Compound Precipitation Visually inspect the wells under a microscope for any precipitate. If precipitation occurs, consider using a lower concentration range or a different solvent system. Gentle sonication during dilution may also help.
Cellular Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line.

Issue: You observe higher-than-expected cytotoxicity, even at low concentrations.

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the vehicle solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle control with the highest concentration of the solvent used in the experiment.
Contamination Check for microbial contamination in your cell cultures, which can cause cell death independent of the compound's effect.
Incorrect Compound Concentration Verify the stock solution concentration and the dilution calculations.
Guide 2: Artifacts in Reactive Oxygen Species (ROS) Detection Assays

Issue: You are using a fluorescent probe (e.g., DCFH-DA) to measure ROS and observe a high background signal or inconsistent results.

Possible Cause Troubleshooting Steps
Autofluorescence of this compound Measure the fluorescence of this compound in cell-free wells at the same excitation and emission wavelengths used for the ROS probe. Subtract this background fluorescence from your experimental values.
Direct Reaction with the Probe Some compounds can directly oxidize the ROS probe in a cell-free environment. Incubate this compound with the ROS probe in cell-free media to check for any direct interaction.
Photodegradation of the Probe Protect the fluorescent probe from light as much as possible during the experiment to prevent photobleaching and the generation of artificial signal.
Probe Incompatibility Ensure the chosen ROS probe is suitable for detecting the specific reactive oxygen species you are interested in.

Quantitative Data

Cytotoxicity of this compound in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different cell lines after a 24-hour exposure, as determined by the CCK-8 assay.[1]

Cell LineCell TypeIC₅₀ (µM)
Primary Mouse HepatocytesNormal hepatocytes165.13
HepDHuman hepatocytes239.39
H22Mouse hepatoma161.82
HepG2Human hepatocellular carcinoma189.11

Experimental Protocols

Cell Counting Kit-8 (CCK-8) Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., in DMSO). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance from all readings.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in complete culture medium and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: After 24 hours, remove the medium containing the compound, wash the cells gently with PBS, and add fresh complete culture medium.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with 4% paraformaldehyde or ice-cold methanol (B129727) for 15-20 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The results can be expressed as a percentage of the colony formation in the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Hepatotoxicity_Pathway Intermedine This compound CYP450 Cytochrome P450 (Metabolic Activation) Intermedine->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ROS Increased ROS Production ReactiveMetabolites->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hepatotoxicity signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Culture and Seed Cells in Microplate treat Treat Cells with This compound cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate add_reagent Add Assay Reagent (e.g., CCK-8) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Intermedine This compound (Hypothesized) Intermedine->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive Leads to Activation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription NFkB_active->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

References

Technical Support Center: Analysis of (+)-Intermedine in Herbal Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of (+)-Intermedine in herbal matrices, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound in complex herbal samples, matrix components can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[2] This can manifest as either ion suppression (lower than expected signal) or ion enhancement (higher than expected signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The presence of matrix effects can be quantitatively assessed by comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve.[2][4] A significant difference between the slopes indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF value of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]

Q3: What are the most effective strategies to compensate for matrix effects in this compound analysis?

A3: The most common and effective strategies include:

  • Matrix-Matched Calibration: This is the preferred strategy for compensating for matrix effects when analyzing pyrrolizidine (B1209537) alkaloids (PAs).[5] Calibration standards are prepared in a blank matrix extract that is free of the analyte, ensuring that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components. However, this may also decrease the method's sensitivity, potentially impacting the limit of quantification (LOQ).

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for correcting matrix effects. However, the availability of a specific SIL-IS for this compound may be limited.

  • Effective Sample Cleanup: Robust sample preparation, particularly Solid-Phase Extraction (SPE), is crucial for removing a significant portion of matrix co-extractives.[2]

Q4: What is the typical stability of this compound during sample preparation and storage?

A4: Pyrrolizidine alkaloids, including this compound, are generally stable during extraction with acidic solutions.[6] However, the pH of the extraction and final solution can influence stability. It is crucial to avoid strongly alkaline conditions, which can potentially cause degradation of certain PA structures. For storage, keeping extracts at low temperatures (e.g., 4°C or -20°C) is recommended to ensure stability.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
All peaks in the chromatogram are tailing or splitting. Physical problem with the system or column. A partially blocked column inlet frit is a common cause.[7][8] This can be due to particulates from the sample or mobile phase.1. Reverse-flush the column: Disconnect the column and flush it in the reverse direction to dislodge particulates from the inlet frit.[8] 2. Replace the in-line filter: If an in-line filter is used, replace the frit. 3. Check connections: Ensure all fittings between the injector and the detector are properly connected to avoid dead volume.[9]
Only the this compound peak (or a few peaks) is tailing. Chemical interactions on the column. This can be due to secondary interactions between the analyte and the stationary phase. Mobile phase pH may not be optimal.1. Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the analysis of basic compounds like Intermedine (B191556). The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) is common.[2] 2. Consider a different column: If tailing persists, a column with a different stationary phase or one specifically designed for basic compounds may be necessary.
Split peaks for this compound. Injection solvent stronger than the mobile phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[10] Column contamination: Buildup of matrix components at the head of the column can create different flow paths.[10] Co-elution with an isomer: this compound has a stereoisomer, Lycopsamine (B1675737), which can be difficult to separate.[11][12]1. Match injection solvent: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[10] 2. Implement a guard column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Optimize chromatography: Adjust the gradient, mobile phase composition, or column temperature to improve the resolution between Intermedine and Lycopsamine. Chiral columns may be necessary for baseline separation.[12]
Issue 2: Low or Inconsistent Recovery
Symptom Potential Cause Recommended Solution
Low recovery of this compound after SPE cleanup. Incomplete elution from the SPE cartridge. The elution solvent may not be strong enough to desorb the analyte from the sorbent. Analyte breakthrough during sample loading. The flow rate may be too high, or the cartridge capacity may be exceeded.1. Optimize elution solvent: For cation exchange SPE, a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol) is typically required for efficient elution.[2] 2. Adjust loading conditions: Decrease the flow rate during sample loading. If breakthrough persists, consider using a larger SPE cartridge or diluting the sample before loading.
Inconsistent recovery across different samples. Variability in the sample matrix. Different herbal samples can have varying compositions, leading to inconsistent extraction efficiency and matrix effects.1. Use a robust and validated sample preparation method: Ensure the chosen extraction and cleanup procedure is suitable for a wide range of herbal matrices. 2. Employ matrix-matched calibration for each matrix type: If analyzing different types of herbs (e.g., comfrey (B1233415) root vs. herbal tea), prepare separate matrix-matched calibration curves for each to ensure accurate quantification.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids, including this compound, in herbal matrices.

Table 1: Method Validation Parameters for Pyrrolizidine Alkaloids in Herbal Matrices

ParameterHerbal TeaHoneyComfrey Root
Recovery (%) 70 - 85[5]80 - 120[5]Not explicitly stated, but method validated
Limit of Quantification (LOQ) (µg/kg) 0.1 - 8.50.17 - 0.58[11]Varies based on method
Matrix Effect Medium to strong ion suppression observed[2]Signal enhancement observed for most PAs[11]Quantification by standard addition method suggests significant matrix effects[13]
Linearity (R²) > 0.99> 0.98[11]> 0.99

Note: Data is compiled from various studies on pyrrolizidine alkaloids and may not be specific to this compound in all cases but is representative of the compound class.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and cleanup of this compound from herbal samples using mixed-mode cation exchange (MCX) SPE.

  • Sample Extraction:

    • Weigh 1-2 g of the homogenized herbal sample into a centrifuge tube.

    • Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).[2]

    • Sonicate or shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • SPE Cleanup (MCX Cartridge):

    • Conditioning: Condition the MCX SPE cartridge (e.g., 150 mg, 6 mL) with 3 mL of methanol (B129727), followed by 3 mL of water.[2]

    • Loading: Load 2 mL of the sample supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 4 mL of water, followed by 4 mL of methanol to remove interferences.

    • Elution: Elute the retained this compound with 4 mL of 2.5% ammonia (B1221849) in methanol.[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Column: C18 column (e.g., X-Bridge C18, 100 mm × 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[2]

  • Mobile Phase B: 95% methanol with 5 mM ammonium formate and 0.1% formic acid.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by re-equilibration.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, typical transitions would involve the precursor ion [M+H]⁺ and characteristic product ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (MCX) cluster_analysis Analysis Homogenization 1. Homogenize Herbal Sample Extraction 2. Acidic Extraction (e.g., 0.05M H2SO4 in 50% MeOH) Homogenization->Extraction Centrifugation 3. Centrifuge & Collect Supernatant Extraction->Centrifugation Conditioning 4. Condition Cartridge (MeOH, then H2O) Centrifugation->Conditioning Loading 5. Load Supernatant Conditioning->Loading Washing 6. Wash Cartridge (H2O, then MeOH) Loading->Washing Elution 7. Elute with Basic MeOH (e.g., 2.5% NH3 in MeOH) Washing->Elution Evaporation 8. Evaporate to Dryness Elution->Evaporation Reconstitution 9. Reconstitute in Initial Mobile Phase Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Inaccurate Quantification of this compound CheckRecovery Is Recovery Low or Inconsistent? Start->CheckRecovery CheckPeakShape Is Peak Shape Poor? (Tailing, Splitting) Start->CheckPeakShape CheckElution Optimize SPE Elution Solvent CheckRecovery->CheckElution Yes UseMatrixMatched Use Matrix-Matched Calibration CheckRecovery->UseMatrixMatched No, but inconsistent across matrices AllPeaks Are all peaks affected? CheckPeakShape->AllPeaks Yes CheckLoading Adjust SPE Loading Conditions CheckElution->CheckLoading CheckSystem Check for Blockages (Frit, Connections) AllPeaks->CheckSystem Yes SomePeaks Are only some peaks affected? AllPeaks->SomePeaks No CheckSolvent Match Injection Solvent to Mobile Phase SomePeaks->CheckSolvent Yes OptimizeChromo Optimize Chromatography for Isomer Separation CheckSolvent->OptimizeChromo

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of (+)-Intermedine and Monocrotaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two pyrrolizidine (B1209537) alkaloids, (+)-Intermedine and monocrotaline (B1676716). The information presented is based on experimental data from in vitro studies, offering a quantitative and mechanistic overview to inform research and development in toxicology and pharmacology.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and monocrotaline in various liver cell lines. These values are crucial for understanding the relative potency of each compound in inducing cell death.

CompoundCell LineIC50 (µM)Reference
This compound Primary mouse hepatocytes165.13[1]
HepD (human hepatocytes)239.39[1]
H22 (mouse hepatoma)161.82[1]
HepG2 (human hepatocellular carcinoma)189.11[1]
Monocrotaline Primary rat hepatocytes225[2]
HepG2 (human hepatocellular carcinoma)24.966 µg/mL*

*Note: The IC50 value for monocrotaline in HepG2 cells was reported in µg/mL and has been presented as such. A direct molar comparison with the other values requires conversion based on the molecular weight of monocrotaline (325.35 g/mol ).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, and it was employed to determine the IC50 values.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of this compound or monocrotaline. Include a control group with no treatment.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and monocrotaline.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound & Monocrotaline compound_prep->treatment incubation Incubate for 24-72h treatment->incubation cck8_assay Perform CCK-8 Assay incubation->cck8_assay absorbance Measure Absorbance (450nm) cck8_assay->absorbance data_analysis Calculate Cell Viability (%) absorbance->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Experimental workflow for cytotoxicity assessment.

Signaling Pathways

The diagrams below depict the proposed signaling pathways for the cytotoxicity of this compound and monocrotaline.

This compound Cytotoxicity Pathway

G cluster_intermedine Intermedine-Induced Apoptosis Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage MMP_loss ↓ Mitochondrial Membrane Potential Mito_damage->MMP_loss CytC Cytochrome c Release Mito_damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound induces mitochondria-mediated apoptosis.

Monocrotaline Cytotoxicity Pathway

G cluster_monocrotaline Monocrotaline-Induced Cytotoxicity Monocrotaline Monocrotaline Metabolism Hepatic Metabolism (CYP450) Monocrotaline->Metabolism MCTP Monocrotaline Pyrrole (B145914) (MCTP) Metabolism->MCTP DNA_damage DNA Damage & Adducts MCTP->DNA_damage PI3K_AKT_mTOR Inhibition of PI3K/AKT/mTOR Pathway MCTP->PI3K_AKT_mTOR CaSR Activation of Extracellular Calcium-Sensing Receptor (CaSR) MCTP->CaSR Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis PI3K_AKT_mTOR->Apoptosis Endothelial_injury Endothelial Injury CaSR->Endothelial_injury Endothelial_injury->Apoptosis

Monocrotaline's cytotoxicity involves metabolic activation.

Conclusion

Based on the available IC50 data, this compound and monocrotaline exhibit comparable cytotoxic effects in primary hepatocytes, with monocrotaline showing potentially higher potency in the HepG2 cancer cell line. However, it is crucial to note the differences in their mechanisms of action. This compound directly induces apoptosis through mitochondrial pathways, primarily driven by oxidative stress. In contrast, monocrotaline's toxicity is indirect, requiring metabolic activation in the liver to its reactive pyrrole metabolite, MCTP. This metabolite then instigates cellular damage through multiple pathways, including DNA damage and modulation of key signaling cascades.

These distinctions are vital for researchers in drug development and toxicology. The direct action of this compound may offer a different therapeutic or toxicological profile compared to the metabolically-dependent and multi-pathway action of monocrotaline. Further head-to-head comparative studies in a wider range of cell lines are warranted to fully elucidate their relative cytotoxic potential and to explore their potential applications or risks.

References

A Comparative Guide to the Analytical Validation of (+)-Intermedine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pyrrolizidine (B1209537) alkaloids (PAs) like (+)-Intermedine is crucial due to their potential toxicity. This guide provides a detailed comparison of two common analytical techniques for the detection of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on validated analytical methods to ensure robustness and reliability.

Comparison of Method Performance

The selection of an analytical method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of pyrrolizidine alkaloids, including this compound.

Performance MetricUHPLC-MS/MS MethodGC-MS Method (Sum Parameter)
Analyte This compound1,2-unsaturated PAs (as retronecine (B1221780) derivative)
**Linearity (R²) **≥ 0.99> 0.99
Limit of Detection (LOD) 0.015 - 0.75 µg/kgNot Reported
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg[1]1 µg/kg[2]
Accuracy (Recovery) 64.5 - 112.2%73.1 - 93.6%[2]
Precision (RSD) < 15% (Intra-day & Inter-day)[1]Repeatability: 3.9 - 8.6% Reproducibility: 10.6 - 17.8%[2]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the key steps in the validated UHPLC-MS/MS and GC-MS methods.

UHPLC-MS/MS Method for this compound

This method allows for the direct analysis of this compound and its isomers.

1. Sample Preparation

  • Extraction: Samples are extracted using an acidified aqueous solution.

  • Purification: The extract is purified using solid-phase extraction (SPE) with a cation-exchange cartridge.

  • Elution: The analytes are eluted from the SPE cartridge.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection.

2. Chromatographic Conditions

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

GC-MS Method for 1,2-unsaturated Pyrrolizidine Alkaloids

This method determines the sum of 1,2-unsaturated PAs after reduction and derivatization.

1. Sample Preparation

  • Extraction: Samples are extracted with an aqueous solution of hydrochloric acid.

  • Purification: The extract is purified.

  • Reduction: 1,2-unsaturated PAs are reduced to their common backbone structures (e.g., retronecine) using a reducing agent.

  • Derivatization: The reduced alkaloids are derivatized with heptafluorobutyric anhydride (B1165640) (HFBA).[2]

2. GC Conditions

  • Column: A suitable capillary column for the separation of derivatized alkaloids.

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature gradient to ensure the separation of the derivatized compounds.

3. Mass Spectrometry Detection

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

Method Workflows

The following diagrams illustrate the experimental workflows for the UHPLC-MS/MS and GC-MS methods.

UHPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Extraction B Purification (SPE) A->B C Elution B->C D Evaporation & Reconstitution C->D E UHPLC Separation D->E Inject F MS/MS Detection E->F

UHPLC-MS/MS analytical workflow for this compound detection.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Extraction B Purification A->B C Reduction B->C D Derivatization (HFBA) C->D E GC Separation D->E Inject F MS Detection E->F

GC-MS analytical workflow for pyrrolizidine alkaloid sum parameter detection.

Concluding Remarks

Both UHPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound and other pyrrolizidine alkaloids. The UHPLC-MS/MS method offers high sensitivity and specificity for the direct quantification of this compound without the need for derivatization. In contrast, the GC-MS method, while robust, typically involves a more complex sample preparation process including reduction and derivatization, and is often used to determine a sum parameter for a class of PAs. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the number of target analytes, and the available instrumentation.

References

Cross-Reactivity of Pyrrolizidine Alkaloid Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies against different pyrrolizidine (B1209537) alkaloids (PAs). Understanding the specificity and cross-reactivity of these antibodies is crucial for the accurate detection and quantification of this diverse group of toxins in various matrices, including food, feed, and herbal products. This document summarizes available experimental data, details relevant experimental protocols, and illustrates the principles of immunoassay cross-reactivity.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its primary target. In the context of pyrrolizidine alkaloids, an antibody raised against a specific PA may also recognize and bind to other structurally similar PAs. This can be both an advantage for broad-spectrum screening and a disadvantage when specific quantification of a particular alkaloid is required.

The following tables summarize the cross-reactivity data from different studies. It is important to note that the cross-reactivity profile is specific to the antibody being tested.

Table 1: Cross-Reactivity of a Monoclonal Antibody Against Retrorsine (B1680556)

This table is based on a study by Zündorf et al. (1998), where monoclonal antibodies were raised against a retrorsine-hemisuccinate::bovine-thyroglobuline conjugate. The ability of various PAs to bind to the antibody was tested in a competitive enzyme-linked immunoassay (ELISA).

Pyrrolizidine AlkaloidBinding to Anti-Retrorsine Antibody
AcetylgynuramineYes
GynuramineYes
IntegerrimineYes
NeoplatyphyllineYes
PlatyphyllineYes
RosmarinineYes
Senecionine (B1681732)Yes
SeneciphyllineYes
SenkirkineNo
Angeloyl-heliotridineNo
HeliotridineNo
AxillarineNo
AnacrotineNo
MonocrotalineNo
MadurensineNo
OtosenineNo
RetronecineNo
TussilagineNo
TriangularineNo
JacolineNo
Seneciphylline N-oxideNo

Source: Zündorf et al., 1998[1][2]

Table 2: Cross-Reactivity of an Antibody Against Senecionine

This table presents data from an immunoassay developed for the detection of senecionine-type alkaloids. The antibody was raised against retrorsine.[3]

Competing AlkaloidCross-Reactivity (%)
Senecionine100
Seneciphylline3.6 - 34.5
Monocrotaline< 0.1
Retrorsine N-oxide< 0.1
Senkirkine< 0.1

Source: Langer et al., 1996[3]

Table 3: Cross-Reactivity in a Senecionine-Targeted Immunoassay

The following data provides context for the expected low cross-reactivity of otonecine-type PAs in an immunoassay targeting a retronecine-type PA like senecionine.

CompoundTypeTarget AnalyteCross-Reactivity (%)
SenecionineRetronecineSenecionine100
SenkirkineOtonecineSenecionine< 0.1
MonocrotalineRetronecineSenecionineNot specified
Retrorsine N-oxideRetronecineSenecionineNot specified
SeneciphyllineRetronecineSenecionine3.6 - 34.5

Source: Benchchem, Immunoassay Cross-Reactivity of Pyrrolizidine Alkaloids: A Comparative Guide for Neosenkirkine[4]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, most commonly a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).

Principle of Competitive Indirect ELISA (ciELISA)

In this assay, the target analyte (PA) in a sample competes with a fixed amount of labeled or coated PA-antigen for binding to a limited amount of specific antibody. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the target PA in the sample.

Generalized ciELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a PA-protein conjugate (e.g., retrorsine-BSA). The plate is incubated to allow the antigen to adhere to the well surface and then washed to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA), to prevent non-specific binding of the antibody in subsequent steps. The plate is then washed.

  • Competitive Reaction: A mixture of the anti-PA antibody and the sample (or standard solutions of known PA concentrations) is added to the wells. The free PA in the sample competes with the coated PA-antigen for binding to the antibody. The plate is incubated to allow this competitive binding to reach equilibrium.

  • Washing: The plate is washed to remove any unbound antibody and free PA.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody, which specifically binds to the primary anti-PA antibody, is added to the wells. The plate is incubated and then washed to remove any unbound secondary antibody.

  • Signal Development: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement and Data Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of the PA in the sample is determined by comparing its absorbance to a standard curve generated from the known concentrations. Cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of the target PA / IC50 of the competing PA) x 100%

    Where IC50 is the concentration of the alkaloid that causes 50% inhibition of the antibody binding.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coating Plate with PA-Antigen Blocking 2. Blocking with BSA Coating->Blocking Incubation 3. Incubation (Competition) Blocking->Incubation Antibody Anti-PA Antibody Antibody->Incubation Sample Sample/ Standard Sample->Incubation SecondaryAb 4. Add Enzyme-conjugated Secondary Antibody Incubation->SecondaryAb Substrate 5. Add Substrate SecondaryAb->Substrate Read 6. Measure Absorbance Substrate->Read

Caption: Workflow of a competitive indirect ELISA for determining pyrrolizidine alkaloid antibody cross-reactivity.

Structural Basis of Cross-Reactivity

PA_Structures cluster_retronecine Retronecine-type PAs cluster_otonecine Otonecine-type PAs Retrorsine Retrorsine Senecionine Senecionine Monocrotaline Monocrotaline Senkirkine Senkirkine Antibody Antibody raised against Retrorsine Antibody->Retrorsine High Affinity Antibody->Senecionine Cross-reacts (structurally similar) Antibody->Monocrotaline No/Low Cross-reactivity (structural differences) Antibody->Senkirkine No/Low Cross-reactivity (different necine base)

Caption: Logical relationship illustrating how structural similarity between pyrrolizidine alkaloids influences antibody cross-reactivity.

References

A Comparative Toxicological Assessment of (+)-Intermedine and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the pyrrolizidine (B1209537) alkaloid (+)-Intermedine (Im) and its corresponding N-oxide (ImNO). The information presented herein is synthesized from peer-reviewed studies to facilitate an objective evaluation of their relative toxicities, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a retronecine-type monoester pyrrolizidine alkaloid found in various plant species, is known for its hepatotoxicity. Its corresponding N-oxide, Intermedine N-oxide, is generally considered to be less toxic. This reduced toxicity is primarily attributed to the fact that the N-oxide form requires metabolic reduction to the parent alkaloid, this compound, before it can be activated to toxic pyrrolic metabolites. In vitro studies consistently demonstrate that Intermedine N-oxide exhibits lower cytotoxicity compared to this compound. The primary mechanism of this compound-induced toxicity involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. While direct comparative in vivo and genotoxicity data are limited, the existing body of research on pyrrolizidine alkaloids suggests a lower in vivo toxicity and genotoxic potential for the N-oxide form.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Intermedine N-oxide in various mammalian cell lines, as determined by the Cell Counting Kit-8 (CCK-8) assay. Lower IC50 values indicate higher cytotoxicity.

Cell LineThis compound (Im) IC50 (µM)Intermedine N-oxide (ImNO) IC50 (µM)Reference
Primary mouse hepatocytes165.13Not Reported[1]
Human hepatocytes (HepD)239.39257.98[1]
Mouse hepatoma-22 (H22)161.82Not Reported[1]
Human hepatocellular carcinoma (HepG2)189.11Not Reported[1]

Key Observation: In the HepD cell line, the IC50 value for Intermedine N-oxide was higher than that of this compound, indicating its lower cytotoxicity in this in vitro model[1]. This finding is consistent with previous reports on other pyrrolizidine alkaloid N-oxides[1].

Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound is primarily initiated by metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage.

A key mechanism of this compound-induced hepatotoxicity is the induction of mitochondria-mediated apoptosis. This process is triggered by an excessive generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase-3 pathway[2][3][4].

The toxicity of Intermedine N-oxide is largely dependent on its metabolic conversion back to the parent alkaloid, this compound[2]. This reduction can be carried out by gut flora and hepatic microsomal enzymes[5]. Once converted, it can then undergo the same metabolic activation and toxicity pathways as this compound.

Signaling Pathway for this compound Induced Apoptosis

G Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Metabolic Activation Pathway for Intermedine N-oxide

G ImNO Intermedine N-oxide (Less Toxic) Reduction Metabolic Reduction (e.g., Gut Flora, Liver Enzymes) ImNO->Reduction Im This compound Reduction->Im Activation Metabolic Activation (CYP450) Im->Activation ToxicMetabolites Reactive Pyrrolic Metabolites Activation->ToxicMetabolites Toxicity Toxicity (Hepatotoxicity, Genotoxicity) ToxicMetabolites->Toxicity

Caption: Metabolic activation pathway of Intermedine N-oxide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

  • Cell Seeding: Cells (e.g., HepD, HepG2, H22, or primary mouse hepatocytes) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Intermedine N-oxide (e.g., 0, 20, 50, 75, and 100 µg/mL) for 24 hours.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with different concentrations of the test compound for a specified period.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is used to measure intracellular ROS levels.

  • Cell Treatment: Cells are treated with the test compound.

  • Probe Loading: Cells are incubated with DCFH-DA at 37°C.

  • Washing: The cells are washed to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a microplate reader.

Experimental Workflows

In Vitro Cytotoxicity and Apoptosis Analysis Workflow

G cluster_start Cell Culture and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cluster_results Results start Seed Cells in 96-well plates treat Treat with this compound or Intermedine N-oxide start->treat cck8 CCK-8 Assay treat->cck8 annexin Annexin V/PI Staining treat->annexin ros DCFH-DA Assay (ROS Detection) treat->ros absorbance Measure Absorbance (450 nm) cck8->absorbance flow Flow Cytometry Analysis annexin->flow fluorescence Fluorescence Microscopy/ Plate Reader ros->fluorescence ic50 Calculate IC50 Values absorbance->ic50 apoptosis_rate Determine Apoptosis Rate flow->apoptosis_rate ros_level Quantify ROS Levels fluorescence->ros_level

Caption: General workflow for in vitro cytotoxicity and apoptosis analysis.

Conclusion

The available evidence strongly indicates that Intermedine N-oxide is less toxic than its parent alkaloid, this compound, particularly in in vitro cytotoxicity assays. The toxicity of this compound is well-characterized to be mediated through ROS production and subsequent mitochondrial apoptosis. The toxicity of Intermedine N-oxide is contingent upon its metabolic reduction to this compound. This comparative guide underscores the importance of considering the metabolic fate of compounds in toxicological assessments. Further research is warranted to establish a more comprehensive comparative profile, especially concerning in vivo toxicity and genotoxicity, to aid in the risk assessment of these compounds.

References

Unraveling the Toxicity of (+)-Intermedine: An In Vitro Perspective Amidst a Gap in In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount. This guide provides a detailed comparison of the known toxic effects of (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid found in various plant species. While extensive in vitro studies have elucidated its cytotoxic mechanisms, a notable scarcity of in vivo data presents a significant knowledge gap in fully assessing its safety profile.

In Vitro Toxicity: A Clear Picture of Cellular Damage

In vitro studies have consistently demonstrated the cytotoxic effects of this compound, primarily on liver cells.[1][2][3][4][5] The compound induces cell death in a dose-dependent manner across various cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), mouse hepatoma (H22), and human hepatocellular carcinoma (HepG2) cells.[1][2][5]

The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis through the generation of excessive reactive oxygen species (ROS).[1][2][4][5] This oxidative stress leads to a cascade of events within the cell, including a change in the mitochondrial membrane potential and the release of cytochrome c.[1][2][4] Subsequently, the caspase-3 pathway is activated, leading to programmed cell death.[1][2][4] Transmission electron microscopy has confirmed the destruction of the mitochondrial structure in cells treated with this compound.[1][2][4]

Quantitative In Vitro Toxicity Data

The following table summarizes the key quantitative findings from in vitro studies on this compound's toxicity.

Cell LineAssayConcentration (µg/mL)EffectReference
HepDCCK-8100Increased cell mortality[1]
H22CCK-8Not specifiedMost pronounced inhibitory effect among tested cell lines[1]

In Vivo Toxicity: A Critical Lack of Evidence

Despite the detailed understanding of its in vitro toxicity, there is a significant lack of publicly available data on the in vivo toxicity of this compound. Searches for key in vivo metrics such as the median lethal dose (LD50) and no-observed-adverse-effect level (NOAEL) in animal models did not yield any specific results for this compound. While some research on pyrrolizidine alkaloids in general mentions the approval of animal experiments, specific data and protocols for this compound are not provided. This absence of in vivo data makes it impossible to establish a direct correlation with the observed in vitro effects and to assess the compound's systemic toxicity, toxicokinetics, and potential target organs in a living organism.

Experimental Protocols: A Closer Look at the Methodologies

The in vitro toxicity of this compound has been investigated using a range of established experimental protocols.

Cell Viability and Cytotoxicity Assays
  • Cell Counting Kit-8 (CCK-8) Assay: This colorimetric assay is used to determine cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, CCK-8 solution is added to each well. The amount of formazan (B1609692) dye produced is proportional to the number of living cells and is measured using a microplate reader.[1][2]

  • Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells are treated with this compound for a defined period, after which they are allowed to grow for several days. The resulting colonies are then stained and counted to determine the compound's effect on cell proliferation and survival.[1][2]

  • Wound Healing Assay: This method is used to evaluate cell migration. A "wound" is created in a confluent cell monolayer, and the cells are then treated with this compound. The rate of wound closure is monitored over time to determine the compound's impact on cell motility.[1][2]

Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Mechanistic Studies
  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS. The fluorescence intensity, measured by flow cytometry or fluorescence microscopy, is proportional to the amount of intracellular ROS.[1]

  • Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using fluorescent dyes like JC-1. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspase-3 and cytochrome c.

Visualizing the Mechanisms and Workflows

To better understand the processes described, the following diagrams have been generated using the DOT language.

In Vitro Cytotoxicity Experimental Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity and Viability Assays cluster_apoptosis Apoptosis Detection cluster_mechanism Mechanistic Studies Cell_Culture Cell Seeding and Culture Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment CCK8 CCK-8 Assay Treatment->CCK8 Colony_Formation Colony Formation Assay Treatment->Colony_Formation Wound_Healing Wound Healing Assay Treatment->Wound_Healing Annexin_V Annexin V / PI Staining Treatment->Annexin_V ROS ROS Detection Treatment->ROS MMP Mitochondrial Membrane Potential Assay Treatment->MMP Western_Blot Western Blot Treatment->Western_Blot

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Signaling Pathway of this compound Induced Apoptosis Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Conclusion: A Call for Further Research

The available evidence strongly indicates that this compound is cytotoxic in vitro, primarily targeting hepatocytes through the induction of ROS-mediated apoptosis. The mechanisms of this cellular damage are well-documented. However, the complete toxicological profile of this compound remains incomplete due to the striking absence of in vivo data. To bridge this critical gap, future research should prioritize comprehensive animal studies to determine the in vivo toxicity, toxicokinetics, and potential target organ effects of this compound. Such data are essential for a thorough risk assessment and for understanding the compound's potential implications for human and animal health.

References

Comparative Gene Expression Analysis: Unraveling the Effects of (+)-Intermedine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression changes following exposure to the pyrrolizidine (B1209537) alkaloid (PA) (+)-Intermedine. Due to the limited availability of specific quantitative gene expression data for this compound, this document leverages detailed experimental data from a closely related, structurally similar retronecine-type PA, Riddelliine, to provide insights into the potential transcriptomic alterations induced by this class of compounds. The findings presented are based on a comprehensive study of Riddelliine's effects on the liver of Big Blue rats, a model relevant for toxicological and carcinogenesis research.

Executive Summary

Pyrrolizidine alkaloids are a class of naturally occurring toxins known for their hepatotoxicity. Understanding the molecular mechanisms, particularly the changes in gene expression, is crucial for risk assessment and the development of potential therapeutics. This guide summarizes the significant alterations in gene expression observed in liver tissue following exposure to a representative PA. The data indicates a profound impact on genes associated with cancer, cell death, tissue development, and cellular growth and proliferation.

Data Presentation: Differentially Expressed Genes

The following tables summarize the key differentially expressed genes in the liver of Big Blue rats treated with Riddelliine (1 mg/kg body weight, 5 days a week for 12 weeks), categorized by their primary biological functions. These genes were identified with a cutoff of a two-fold change and a P-value less than 0.01.[1]

Table 1: Differentially Expressed Genes Involved in Metabolism

Gene SymbolGene NameFold ChangeP-value
Upregulated
Cyp2a1Cytochrome P450, family 2, subfamily a, polypeptide 12.5<0.01
Cyp2c12Cytochrome P450, family 2, subfamily c, polypeptide 122.2<0.01
Gstm1Glutathione S-transferase, mu 13.1<0.01
Downregulated
AclyATP citrate (B86180) lyase-2.1<0.01
Aldh1a1Aldehyde dehydrogenase family 1, subfamily A1-2.8<0.01
Cpt1aCarnitine palmitoyltransferase 1a, liver-2.4<0.01

Table 2: Differentially Expressed Genes Involved in Injury of Endothelial Cells

Gene SymbolGene NameFold ChangeP-value
Upregulated
AdmAdrenomedullin2.9<0.01
F3Coagulation factor III2.3<0.01
TnfTumor necrosis factor2.1<0.01
Downregulated
Edg5Endothelial differentiation, G-protein coupled receptor 5-2.2<0.01
Enpp2Ectonucleotide pyrophosphatase/phosphodiesterase 2-2.5<0.01

Table 3: Differentially Expressed Genes Involved in Liver Abnormalities

Gene SymbolGene NameFold ChangeP-value
Upregulated
AhrAryl-hydrocarbon receptor2.0<0.01
Igfbp1Insulin-like growth factor binding protein 13.5<0.01
Il15Interleukin 152.4<0.01
PrkczProtein kinase C, zeta2.1<0.01
Downregulated
PrkcaProtein kinase C, alpha-2.3<0.01
TgfaTransforming growth factor, alpha-2.6<0.01

Experimental Protocols

The data presented in this guide is derived from a study employing the following key experimental methodologies.[1]

Animal Model and Dosing Regimen:

  • Species: Female Big Blue transgenic rats.

  • Treatment: Riddelliine administered by gavage.

  • Dosage: 1 mg/kg body weight.

  • Frequency: 5 days a week for 12 weeks.

Microarray Analysis:

  • Platform: Rat whole genome microarray.

  • RNA Source: Liver tissue from treated and control animals.

  • Data Analysis: Gene expression profiles were analyzed to identify differentially expressed genes.

  • Criteria for Significance: A two-fold change in expression and a P-value less than 0.01 were used as the cutoff for identifying significantly altered genes.[1]

  • Pathway Analysis: Ingenuity Pathway Analysis Network was utilized to determine the biological functions and pathways associated with the differentially expressed genes.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the toxicological effects of Riddelliine and the general workflow of the gene expression analysis.

Riddelliine_Toxicity_Pathway Riddelliine Riddelliine (Pyrrolizidine Alkaloid) Metabolic_Activation Metabolic Activation (e.g., Cyp2a1, Cyp2c12) Riddelliine->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Reactive_Metabolites->Cellular_Stress Gene_Expression_Changes Altered Gene Expression (e.g., Tnf, Igfbp1) DNA_Adducts->Gene_Expression_Changes Cellular_Stress->Gene_Expression_Changes Cell_Death Cell Death (Apoptosis) Gene_Expression_Changes->Cell_Death Tissue_Injury Tissue Injury (Endothelial Cells, Hepatocytes) Gene_Expression_Changes->Tissue_Injury Cell_Death->Tissue_Injury Cancer Cancer Tissue_Injury->Cancer

Caption: Proposed signaling pathway for Riddelliine-induced hepatotoxicity.

Gene_Expression_Workflow Animal_Treatment Animal Treatment (Riddelliine vs. Control) Tissue_Collection Liver Tissue Collection Animal_Treatment->Tissue_Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Microarray_Hybridization Microarray Hybridization (Rat Whole Genome) RNA_Extraction->Microarray_Hybridization Data_Acquisition Data Acquisition & Normalization Microarray_Hybridization->Data_Acquisition Statistical_Analysis Statistical Analysis (Fold Change & P-value) Data_Acquisition->Statistical_Analysis DEG_Identification Differentially Expressed Gene Identification Statistical_Analysis->DEG_Identification Pathway_Analysis Pathway & Functional Analysis (Ingenuity Pathway Analysis) DEG_Identification->Pathway_Analysis

References

Validating the Role of ROS in (+)-Intermedine-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Intermedine-induced apoptosis with other established apoptosis-inducing agents, focusing on the pivotal role of Reactive Oxygen Species (ROS). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating cell death mechanisms and developing novel therapeutic strategies.

Performance Comparison: this compound vs. Alternatives

This compound, a pyrrolizidine (B1209537) alkaloid, has been shown to induce apoptosis in various cancer cell lines, particularly those of hepatic origin. Its pro-apoptotic activity is intrinsically linked to the generation of ROS. To contextualize its efficacy, this section compares key apoptosis-related parameters of this compound with two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, in human hepatoma (HepG2) and hepatocyte (HepD) cell lines.

Data Presentation

The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50), apoptosis rates, and ROS production for this compound, Doxorubicin, and Cisplatin. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) in Liver Cancer Cell Lines

CompoundCell LineIC50Exposure TimeCitation
This compoundHepG2189.11 µMNot Specified[1]
DoxorubicinHepG2~0.83 µM (0.45 µg/mL)24 h[2]
CisplatinHepG210 µM24 h[3]
CisplatinHepG2~23.3 µM (7 µg/mL)Not Specified[4]

Table 2: Comparative Analysis of Apoptosis Induction

CompoundCell LineConcentrationApoptosis Rate (%)Exposure TimeCitation
This compoundHepD50 µg/mL (~167 µM)Increased (Quantification not specified)24 h[5]
DoxorubicinHepG20.3 µg/mL (~0.55 µM)28.3324 h
CisplatinHepG20.25 mM30 (at 8h), 45 (at 16h)8h, 16h

Table 3: Comparative Analysis of Reactive Oxygen Species (ROS) Production

CompoundCell LineConcentrationROS Level (Fold Increase)Exposure TimeCitation
This compoundHepD20-100 µg/mLDose-dependent increase24 h
DoxorubicinHepG20.1 and 1 µMSignificant increaseNot Specified
CisplatinHepG20.25 mM2 (at 8h), 5 (at 16h)8h, 16h

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of the compounds.

  • Cell Seeding: Seed HepG2 or HepD cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Cisplatin for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is used to measure the levels of intracellular ROS.

  • Cell Treatment: Treat cells with the compounds for the desired time.

  • DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, highlighting the central role of ROS.

Intermedine_Apoptosis_Pathway cluster_extracellular cluster_cell Hepatocyte cluster_mitochondrion Mitochondrion Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Induces MMP_loss Mitochondrial Membrane Potential (ΔΨm) Loss ROS->MMP_loss Causes Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates JNK_pathway JNK Pathway ROS->JNK_pathway CytoC_release Cytochrome c Release MMP_loss->CytoC_release Leads to Caspase9 Caspase-9 Activation CytoC_release->Caspase9 Activates Bax->MMP_loss Bcl2->MMP_loss Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes JNK_pathway->Bax Modulates JNK_pathway->Bcl2 Modulates

Caption: Proposed signaling pathway of this compound-induced apoptosis mediated by ROS.

Experimental Workflow for Validating the Role of ROS

This diagram outlines the logical workflow to experimentally validate the role of ROS in this compound-induced apoptosis.

ROS_Validation_Workflow cluster_validation Validation with ROS Scavenger start Start: Treat cells with This compound measure_ros Measure Intracellular ROS (DCFH-DA Assay) start->measure_ros measure_apoptosis Measure Apoptosis (Annexin V/PI Staining) start->measure_apoptosis measure_mmp Measure Mitochondrial Membrane Potential (JC-1 Assay) start->measure_mmp pretreat_nac Pre-treat cells with ROS scavenger (e.g., NAC) start->pretreat_nac treat_intermedine Treat with this compound pretreat_nac->treat_intermedine measure_ros_nac Re-measure ROS treat_intermedine->measure_ros_nac measure_apoptosis_nac Re-measure Apoptosis treat_intermedine->measure_apoptosis_nac measure_mmp_nac Re-measure MMP treat_intermedine->measure_mmp_nac end Conclusion: ROS is a key mediator of this compound-induced apoptosis measure_ros_nac->end If ROS levels are reduced measure_apoptosis_nac->end If apoptosis is attenuated measure_mmp_nac->end If MMP is restored

Caption: Experimental workflow to confirm the role of ROS in this compound's effects.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. (+)-Intermedine, a pyrrolizidine (B1209537) alkaloid (PA), is recognized for its potential hepatotoxicity and requires careful management as a hazardous substance.[1][2][3] Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance.

This document provides a comprehensive guide to the proper disposal procedures for this compound, treating it as a cytotoxic and hazardous chemical in line with established safety guidelines for such materials.[4][5][6]

Quantitative Data for Disposal and Decontamination

For quick reference, the following table summarizes key quantitative parameters for the safe disposal of this compound and related materials.

ParameterSpecificationSource(s)
Waste Bag Thickness (Polypropylene) 2 mm[4]
Waste Bag Thickness (Polyethylene) 4 mm[4]
Decontamination Solution (Bleach) 1:9 (v/v) household bleach solution[7]
Decontamination Contact Time 30 minutes[7]
Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol outlines the steps for the effective decontamination of laboratory surfaces and non-disposable equipment contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator.

  • Absorbent materials (e.g., paper towels, spill pads).

  • 1:9 (v/v) household bleach solution.[7]

  • Three separate waste containers: one for sharps, one for solid waste, and one for contaminated PPE.

  • Warning labels for cytotoxic waste.[8]

Procedure:

  • Preparation: Don the appropriate PPE before beginning the decontamination process.

  • Containment of Spills: For small spills, gently cover the affected area with absorbent paper towels to soak up the substance.[7]

  • Initial Decontamination: Carefully apply the 1:9 bleach solution to the absorbent towels covering the spill and wait for 30 minutes.[7]

  • Waste Disposal: Dispose of the saturated towels in the designated cytotoxic solid waste container.

  • Secondary Decontamination: Re-apply the bleach solution to the affected surface and clean with fresh paper towels. Dispose of these towels in the cytotoxic solid waste container.

  • Final Rinse: Rinse the decontaminated area with water and dry with clean paper towels.

  • Equipment Decontamination: For non-disposable equipment, immerse in the 1:9 bleach solution for 30 minutes, rinse thoroughly with water, and allow to air dry.

  • PPE Disposal: After completing the decontamination, remove and dispose of all PPE in the designated container for contaminated PPE.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Comprehensive Disposal Workflow for this compound

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. This process begins with the correct segregation of waste at the point of generation and concludes with its final disposal by a certified hazardous waste management company.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Disposal A Solid Waste (Gloves, Gowns, Vials) D Yellow bags with purple lids for non-sharps A->D Place in B Liquid Waste (Solutions containing Intermedine) B->D Place in C Sharps Waste (Needles, Syringes) E Rigid, puncture-proof yellow containers with purple lids for sharps C->E Place in F Label all containers with 'Cytotoxic Waste' symbol D->F E->F G Secure, designated area away from general traffic F->G Store in H Transport by a certified hazardous waste transporter G->H Arrange pickup for I High-temperature incineration at a permitted treatment facility H->I Deliver to

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Protocol for this compound

This protocol provides step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

1. Waste Segregation:

  • Immediately after use, segregate all materials contaminated with this compound from other laboratory waste streams.[5]

  • This includes personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., vials, pipette tips), and any absorbent materials used for cleaning up spills.[9]

2. Containerization:

  • Solid Waste: Place non-sharp solid waste contaminated with this compound into a designated yellow clinical waste bag with a purple lid.[6]

  • Sharps Waste: All sharps, such as needles and syringes, that have come into contact with this compound must be disposed of in a rigid, puncture-proof yellow sharps container with a purple lid.[6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge liquid waste containing this compound down the drain.[5]

3. Labeling:

  • All waste containers must be clearly labeled with the universal symbol for cytotoxic waste.[8]

  • The label should also include the words "Cytotoxic Waste" and identify the contents.[8]

4. Temporary Storage:

  • Store sealed and labeled waste containers in a secure, designated area away from general laboratory traffic.

  • This storage area should be clearly marked as a hazardous waste accumulation point.

5. Final Disposal:

  • The final disposal of this compound waste must be carried out by a certified hazardous waste management company.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4]

  • Ensure that a hazardous waste consignment note is completed for transportation to the disposal facility.[6]

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the protection of both personnel and the environment.

References

Personal protective equipment for handling (+)-Intermedine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling (+)-Intermedine in a laboratory setting. It is intended for use by trained research, scientific, and drug development professionals. All procedures must be conducted in accordance with your institution's safety policies and applicable regulations. A thorough risk assessment should be performed before beginning any work with this compound.

This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for significant toxicity, including hepatotoxicity, carcinogenicity, and genotoxicity[1][2]. While some suppliers' safety data sheets (SDS) may understate its hazards, it is crucial to handle this compound as a highly potent and toxic substance.

Personal Protective Equipment (PPE)

Given the acute toxicity of this compound and the known hazards of pyrrolizidine alkaloids, a stringent PPE protocol is mandatory to prevent all routes of exposure (inhalation, skin and eye contact, and ingestion).

1.1. Standard Laboratory Attire:

  • Full-length laboratory coat with long sleeves.

  • Long pants and fully enclosed shoes.

1.2. Hand Protection:

  • Double gloving is required. Wear two pairs of nitrile gloves. Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases, and some organic solvents[3].

  • Gloves must be inspected for any signs of degradation or puncture before and during use.

  • Change gloves immediately if contamination is suspected, and always after completing a task or before leaving the designated work area.

1.3. Eye and Face Protection:

  • Wear chemical safety goggles that provide a complete seal around the eyes.

  • In addition to goggles, a face shield must be worn when there is a risk of splashes or aerosol generation, such as when handling solutions or powdered forms of the compound.

1.4. Respiratory Protection:

  • All work with solid this compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • If a procedure has a high potential for generating aerosols and cannot be contained within a fume hood, a powered air-purifying respirator (PAPR) with an appropriate cartridge should be considered after a thorough risk assessment.

Operational Plan: Safe Handling Procedures

A designated area within the laboratory must be clearly marked for the handling of this compound. Access to this area should be restricted to authorized personnel only.

2.1. Preparation and Weighing:

  • Before starting, ensure the chemical fume hood is functioning correctly.

  • Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • When weighing the solid compound, use an analytical balance inside the fume hood or a containment enclosure.

  • Alternatively, use a tared, sealed container to weigh the compound outside the fume hood to minimize contamination of the balance.

  • Handle the compound with dedicated spatulas and other equipment.

2.2. Dissolving and Diluting:

  • All manipulations, including dissolving and diluting, must be performed in the fume hood.

  • Add solvents slowly to the solid to avoid splashing.

  • Keep all containers with this compound tightly sealed when not in use.

2.3. Post-Handling:

  • After handling, decontaminate all surfaces and equipment.

  • Remove the outer pair of gloves first, followed by the inner pair, without touching the outer surface of the inner glove with your bare hands.

  • Wash hands and forearms thoroughly with soap and water after removing PPE.

Toxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and related pyrrolizidine alkaloids. This data highlights the potent biological activity of these compounds.

CompoundCell LineIC50 (µM)
This compound (Im)Primary mouse hepatocytes>100
HepD (human hepatocytes)239.39
H22 (mouse hepatoma)>100
HepG2 (human hepatoma)>100
Intermedine N-oxide (ImNO)HepD (human hepatocytes)257.98

Source: Data extracted from a study on the hepatotoxicity of pyrrolizidine alkaloids[4]. The IC50 value represents the concentration of a substance that inhibits a biological process by 50%.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

4.1. Solid Waste:

  • Contaminated solid waste, including gloves, bench paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

4.2. Liquid Waste:

  • Aqueous and organic solvent waste streams must be segregated.

  • Collect all liquid waste containing this compound in sealed, appropriately labeled hazardous waste containers.

  • Do not pour any liquid waste containing this compound down the drain.

4.3. Decontamination of Labware:

  • Reusable labware should be decontaminated before being removed from the fume hood.

  • Rinse glassware with a suitable organic solvent (e.g., ethanol (B145695) or methanol) and collect the rinsate as hazardous waste.

  • Then, wash the glassware with a detergent and water.

4.4. Spill Management:

  • In case of a small spill within the fume hood, absorb the material with a chemical absorbent pad or spill pillow.

  • For larger spills, or any spill outside of a fume hood, evacuate the area, and alert your institution's emergency response team.

  • A spill kit containing appropriate PPE, absorbent materials, and waste containers should be readily available.

Experimental Protocols and Decontamination

5.1. Decontamination Procedure: Pyrrolizidine alkaloids are known to degrade under alkaline conditions[5]. A freshly prepared 1% sodium hypochlorite (B82951) solution or a 1 M sodium hydroxide (B78521) solution can be used for surface decontamination.

  • After completing work, wipe down all surfaces in the designated area with the decontamination solution.

  • Allow a contact time of at least 15 minutes.

  • Wipe the surfaces again with 70% ethanol to remove any residue from the decontamination solution.

  • Dispose of all wipes as hazardous waste.

Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound.

Caption: Operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(+)-Intermedine
Reactant of Route 2
Reactant of Route 2
(+)-Intermedine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.